Product packaging for Hepcidin(Cat. No.:)

Hepcidin

Número de catálogo: B1576463
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Hepcidin is a key liver-derived peptide hormone that serves as the principal regulator of systemic iron homeostasis . Its primary mechanism of action involves binding to the sole known cellular iron exporter, ferroportin (FPN) . This binding occludes the iron efflux channel and induces the internalization and lysosomal degradation of ferroportin, thereby inhibiting the release of iron from intestinal enterocytes and reticuloendothelial macrophages into the bloodstream . This process effectively reduces serum iron levels, making this compound a critical research target for understanding disorders of iron overload, such as hereditary hemochromatosis, and iron-restriction anemias, including anemia of chronic disease (ACD) . The research value of this compound extends across multiple fields. In studies of anemia of inflammation (AI), its expression is significantly upregulated by inflammatory cytokines, particularly interleukin-6 (IL-6), leading to hypoferremia and contributing to the pathogenesis of this common anemia . Furthermore, this compound dysregulation is a key area of investigation in congenital anemias like beta-thalassemia, where inappropriately low this compound levels lead to iron overload despite anemia . Recent structural biology research, including cryo-EM structures of the this compound-ferroportin complex (PDB: 6WBV), has revealed detailed molecular insights into this interaction, opening new avenues for therapeutic modulation . This compound is initially synthesized as an 84-amino acid prepropeptide, which is processed into the bioactive 25-amino acid form that features a unique hairpin structure stabilized by four disulfide bonds, crucial for its function . This product, provided as Research Use Only (RUO), is an essential tool for scientists exploring iron metabolism, nutritional immunity, and the development of novel therapeutics for related hematological and inflammatory disorders.

Propiedades

Bioactividad

Antibacterial

Secuencia

ETTPEQSNPLALFRSKRQSHLSMCRYCCKCCRNKGCGFCCKF

Origen del producto

United States

Molecular Architecture and Functional Mechanisms of Hepcidin

Hepcidin Peptide Biosynthesis and Post-Translational Processing

Human this compound is encoded by the HAMP gene, located on chromosome 19q13.1. haematologica.org The gene encodes an 84-amino acid precursor protein known as preprothis compound. nih.govhaematologica.orgwikipedia.org This precursor undergoes a series of enzymatic cleavages during its maturation process. nih.govhaematologica.org

The biosynthesis begins with the removal of a 24-amino acid N-terminal signal peptide, targeting the protein to the endoplasmic reticulum. nih.govwikipedia.orgmdpi.com This results in a 60-amino acid prothis compound. nih.govwikipedia.org Subsequently, the 35-amino acid pro-region is cleaved by a furin-like proprotein convertase, yielding the mature, bioactive 25-amino acid peptide, This compound-25 (B1576460). nih.govhaematologica.orgwikipedia.orgibl-international.comkcl.ac.uk This processing is crucial for the peptide's secretion into the bloodstream. nih.gov

Research findings on this compound biosynthesis and processing:

Precursor/IntermediateLength (amino acids)Processing StepLocation
Preprothis compound84Signal peptide removalEndoplasmic reticulum
Prothis compound60Pro-region cleavage by furinER lumen/Golgi
Mature this compound-2525Final bioactive formSecreted (plasma, urine) nih.govhaematologica.orgwikipedia.orgibl-international.comkcl.ac.uk

Studies using metabolic radiolabeling in human hepatoma HepG2 cells and primary human hepatocytes have confirmed this processing pathway, showing rapid secretion of the mature peptide after cleavage of the signal sequence and pro-region. nih.gov

Functional Domains and Structure-Activity Relationships of this compound

Mature this compound-25 is a cysteine-rich peptide containing eight cysteine residues that form four intramolecular disulfide bonds. nih.govnih.govhaematologica.orgsb-peptide.com These disulfide bonds are highly conserved across species and are crucial for stabilizing the peptide's hairpin tertiary structure. nih.govhaematologica.orgsb-peptide.comjpp.krakow.pluit.no Structural analysis by NMR spectroscopy has revealed a hairpin-like motif with a central core cross-linked by disulfide bonds and a flexible N-terminal region. nih.govuit.nonih.gov

The high cysteine content and the specific arrangement of disulfide bonds contribute to this compound's structural integrity and biological activity. haematologica.orgjpp.krakow.pl

Significance of Shorter Isoforms (e.g., This compound-20 (B1576446), this compound-22) in Bioactivity

In addition to the mature 25-amino acid form, shorter N-terminally truncated isoforms of this compound, such as this compound-20 and this compound-22, have been identified in human urine and serum. haematologica.orgwikipedia.orgkcl.ac.uk These shorter isoforms are thought to be degradation products of this compound-25. haematologica.orgwikipedia.orgkcl.ac.uk

Research findings on shorter this compound isoforms:

this compound-22 is primarily detected in urine, supporting the hypothesis that it may be a urinary degradation product of this compound-25. haematologica.orgwikipedia.org

In vitro studies have shown that this compound-20 exhibits antibacterial and antifungal activity, albeit at concentrations significantly higher than those typically measured in healthy individuals. haematologica.org

These shorter isoforms (this compound-20, -22, and -24) have been reported to have minimal, if any, activity at the ferroportin receptor, suggesting their role in iron regulation is negligible compared to this compound-25. kcl.ac.uklancet.co.za

The presence and levels of these isoforms may be elevated in certain conditions with high this compound-25 levels, such as chronic kidney disease and sepsis. ashpublications.orgresearchgate.net

Molecular Mechanism of this compound-Ferroportin Interaction

This compound exerts its regulatory effect on iron homeostasis by binding to ferroportin (Fpn), the sole known iron exporter in vertebrates. nih.govkoreamed.orgnih.govashpublications.orgmdpi.com Ferroportin is expressed on the surface of cells involved in iron absorption, recycling, and storage, including duodenal enterocytes, reticuloendothelial macrophages, and hepatocytes. koreamed.orgashpublications.orglancet.co.zamdpi.com

The interaction between this compound and ferroportin leads to a decrease in the number of functional ferroportin molecules on the cell surface, thereby suppressing iron export. haematologica.org This is achieved through a multi-step molecular mechanism involving binding, conformational changes, internalization, and degradation of ferroportin. ashpublications.orgmdpi.comhaematologica.org

This compound Binding to Ferroportin and Conformational Changes

This compound binds to an extracellular-facing cavity within ferroportin, located between its N and C domains. researchgate.netbiorxiv.orgnih.gov Structural studies using cryo-electron microscopy have shown that this compound binds to ferroportin in an outward-open conformation, effectively occluding the iron efflux pathway. biorxiv.orgnih.govresearchgate.net This binding acts as a molecular cork, directly inhibiting iron transport. haematologica.orgbiorxiv.orgnih.govnih.gov

Key findings on this compound binding and conformational changes:

this compound binding occurs within the central cavity of ferroportin. nih.gov

this compound interacts with multiple helices of ferroportin. nih.gov

Structural analysis shows this compound binding to the C-lobe of ferroportin. mdpi.com

this compound binding induces a conformational change in ferroportin. ashpublications.orgmdpi.comnih.govnih.gov

This conformational change exposes several ubiquitination sites on the intracellular loop 3 (ICL3) of ferroportin. ashpublications.orgmdpi.combiorxiv.org

this compound binding to ferroportin is coupled to iron binding, with studies suggesting an increased this compound affinity in the presence of iron. biorxiv.orgresearchgate.net This indicates that only iron-loaded ferroportin molecules might be preferentially targeted for degradation. biorxiv.org

Ferroportin Internalization and Ubiquitin-Mediated Degradation Pathways

Following this compound binding and the induced conformational change, ferroportin undergoes internalization from the cell surface, primarily through clathrin-coated pits. nih.govnih.gov This internalization is triggered by the phosphorylation of tyrosine residues in a cytosolic domain of ferroportin, which become accessible after this compound binding. nih.govnih.govmolbiolcell.org

After internalization, ferroportin is targeted for degradation through the ubiquitin-proteasome and lysosomal pathways. ashpublications.orgmdpi.comsb-peptide.commdpi.comhaematologica.orgnih.govmolbiolcell.org Ubiquitination, the process of attaching ubiquitin molecules to target proteins, is a critical step in marking ferroportin for degradation. ashpublications.orgmdpi.commdpi.comhaematologica.orgnih.govmolbiolcell.org

Detailed mechanisms of ferroportin internalization and degradation:

this compound binding triggers ubiquitination of lysine (B10760008) residues in the intracellular loop 3 (ICL3) of ferroportin. ashpublications.orgmdpi.commdpi.comhaematologica.orgbiorxiv.org Lysine 240 (K240) is particularly critical for this compound-induced ferroportin internalization and degradation. biorxiv.org Lysine 253 (K253) is also necessary for ubiquitination on the cell surface. nih.gov

Ubiquitination is required for internalized ferroportin to enter the multivesicular body (MVB) pathway, which leads to degradation in the late endosome/lysosome. nih.govmolbiolcell.org

While ubiquitination is essential for degradation, studies suggest that the inability to ubiquitinate ferroportin does not prevent this compound-induced internalization, but it inhibits its degradation. molbiolcell.org

Specific components of the ubiquitin system are involved in ferroportin degradation, including the E1 enzyme UBA6 and the adaptor protein NDFIP1. haematologica.org The E3 ubiquitin ligase Nedd4-2 has also been shown to be responsible for the ubiquitination of internalized ferroportin. nih.gov

The endocytic mechanism of ferroportin regulation by this compound resembles generic ligand-induced receptor endocytosis. mdpi.com

The combined effects of this compound-mediated occlusion of the iron export channel and the subsequent internalization and degradation of ferroportin lead to a significant reduction in cellular iron efflux, ultimately controlling systemic iron levels. mdpi.comhaematologica.orgbiorxiv.orgnih.govresearchgate.net

ProcessKey EventsInvolved Molecules/DomainsOutcome
This compound BindingThis compound binds to extracellular cavity of ferroportin. researchgate.netbiorxiv.orgnih.govThis compound N-terminus, Ferroportin extracellular loop/cavity nih.govhaematologica.orgmdpi.comjpp.krakow.pluit.nonih.govloinc.orgashpublications.orgresearchgate.netbiorxiv.orgnih.govOcclusion of iron efflux pathway haematologica.orgbiorxiv.orgnih.govresearchgate.net
Conformational ChangeThis compound binding induces structural changes in ferroportin. ashpublications.orgmdpi.comnih.govnih.govFerroportin ICL3, Tyrosine residues ashpublications.orgmdpi.combiorxiv.orgnih.govnih.govmolbiolcell.orgExposure of ubiquitination sites ashpublications.orgmdpi.combiorxiv.org
InternalizationFerroportin is internalized from the cell surface. ashpublications.orgmdpi.commdpi.comhaematologica.orgnih.govnih.govmolbiolcell.orgClathrin-coated pits, Phosphorylated tyrosines nih.govnih.govRemoval of ferroportin from plasma membrane
Ubiquitination/DegradationUbiquitin is attached to ferroportin, targeting it for degradation. ashpublications.orgmdpi.commdpi.comhaematologica.orgnih.govmolbiolcell.orgLysine residues (K240, K253), Ubiquitin ligases (Nedd4-2, Rnf217), UBA6, NDFIP1 mdpi.comhaematologica.orgbiorxiv.orgnih.govmolbiolcell.orgDegradation in lysosomes/proteasomes ashpublications.orgmdpi.commdpi.comhaematologica.orgnih.govmolbiolcell.org

Lysosomal Targeting and Breakdown of Ferroportin

The this compound-induced degradation of ferroportin is a critical process for regulating iron export. Upon this compound binding to ferroportin at the plasma membrane, a series of molecular events are triggered, leading to the internalization and subsequent lysosomal breakdown of the this compound-ferroportin complex nih.govtermedia.pltandfonline.commolbiolcell.orgashpublications.orghaematologica.orgresearchgate.nettandfonline.comfrontiersin.org.

A key step in this process is the ubiquitination of ferroportin mdpi.commolbiolcell.orghaematologica.orgresearchgate.netmdpi.comnih.gov. This compound binding appears to induce a conformational change in ferroportin that triggers the ubiquitination of specific lysine residues, particularly within the lysine-rich cytoplasmic segment connecting the two 6-helix domains of ferroportin mdpi.commolbiolcell.orghaematologica.orgresearchgate.net. Ubiquitination, the covalent attachment of ubiquitin molecules to a protein, serves as a signal for various cellular processes, including protein degradation molbiolcell.orghaematologica.org.

Research indicates that this compound binding leads to tyrosine phosphorylation of ferroportin at the plasma membrane, which is critical for internalization molbiolcell.org. Following internalization, ferroportin is dephosphorylated and then ubiquitinated molbiolcell.org. While ubiquitination is essential for the degradation of internalized ferroportin, it does not prevent the initial this compound-induced internalization molbiolcell.org.

Studies have identified components of the ubiquitin system involved in ferroportin degradation. For instance, the alternative E1 enzyme UBA6 and the adaptor protein NDFIP1 have been shown to play a role in this compound-induced ferroportin degradation in vitro haematologica.org. Additionally, the E3 ubiquitin ligase RNF217 has been implicated in triggering ferroportin degradation in response to this compound binding mdpi.comashpublications.org.

Once ubiquitinated, ferroportin is targeted to the endosomal-lysosomal pathway for degradation nih.govtermedia.pltandfonline.commolbiolcell.orghaematologica.orgresearchgate.nettandfonline.com. The ubiquitinated ferroportin is trafficked through the multivesicular body (MVB) pathway, which is a crucial step in delivering transmembrane proteins to lysosomes for degradation molbiolcell.org. Depletion of proteins involved in MVB trafficking, such as Endosome Sorting Complex Required for Transport (ESCRT) proteins, has been shown to reduce the trafficking of ferroportin to the lysosome and delay its degradation molbiolcell.org.

The degradation of ferroportin within lysosomes effectively removes the iron export channels from the cell surface, leading to the retention of iron within the cell, typically stored bound to ferritin wikipedia.orgnih.gov. This cellular iron sequestration contributes to the decrease in plasma iron levels observed during periods of high this compound activity haematologica.orgtandfonline.com.

Data from research findings highlight the importance of specific residues in ferroportin for this compound-mediated regulation. For example, mutations in human ferroportin that prevent phosphorylation or ubiquitination can impair this compound-induced internalization and degradation, leading to this compound resistance and contributing to iron overload disorders molbiolcell.orgresearchgate.net. The human ferroportin mutation K240E, associated with clinical iron overload, interferes with ferroportin ubiquitination and causes this compound resistance in vitro researchgate.net.

Here is a summary of key steps in the lysosomal targeting and breakdown of ferroportin:

StepDescriptionKey Molecular Events Involved
1. This compound BindingThis compound binds to ferroportin at the plasma membrane.Conformational change in ferroportin. mdpi.commolbiolcell.org
2. Tyrosine PhosphorylationFerroportin undergoes tyrosine phosphorylation at the plasma membrane.Critical for internalization. molbiolcell.org
3. InternalizationThe this compound-ferroportin complex is internalized from the cell surface via endocytosis.Requires phosphorylation; involves dynamin. molbiolcell.orgpnas.org
4. DephosphorylationInternalized ferroportin is dephosphorylated.Occurs after internalization. molbiolcell.org
5. UbiquitinationFerroportin is ubiquitinated on specific lysine residues in its cytoplasmic tail.Essential for degradation; involves E1 (UBA6), adaptor (NDFIP1), and E3 ligases (RNF217). mdpi.commolbiolcell.orghaematologica.orgresearchgate.netmdpi.comnih.govashpublications.org
6. Trafficking to Lysosomes via MVBsUbiquitinated ferroportin is transported through the multivesicular body pathway.Involves ESCRT proteins. molbiolcell.org
7. Lysosomal DegradationThe this compound-ferroportin complex is broken down within lysosomes.Results in removal of ferroportin from the cell surface and intracellular iron retention. nih.govtermedia.pltandfonline.commolbiolcell.orgashpublications.orghaematologica.orgresearchgate.nettandfonline.comfrontiersin.org

Transcriptional and Post Transcriptional Regulation of Hepcidin Expression

Iron-Sensing Signaling Pathways

The liver acts as a central control point for systemic iron homeostasis, sensing circulating iron levels and relaying these signals to regulate hepcidin transcription. nih.govportlandpress.com A primary pathway involved in this iron-sensing mechanism is the Bone Morphogenetic Protein (BMP)/SMAD pathway. nih.govsci-hub.seportlandpress.com

Bone Morphogenetic Protein (BMP)/SMAD Pathway

The BMP/SMAD pathway is a major transcriptional regulator of this compound expression, controlling its production in response to most known regulatory signals, particularly increased body iron concentration. nih.govsci-hub.seresearchgate.net

BMPs are members of the transforming growth factor-beta (TGF-β) superfamily of cytokines that play crucial roles in various cellular processes. portlandpress.com In the context of this compound regulation, specific BMP ligands, notably BMP2 and BMP6, are key endogenous activators. nih.govhaematologica.org These ligands are primarily produced by liver sinusoidal endothelial cells. nih.govsci-hub.sehaematologica.org While BMP2 is expressed at higher levels, the regulation of BMP6 is considered a rate-limiting step in this compound regulation in response to iron. nih.gov BMP9 has also been shown to stimulate this compound transcription. portlandpress.complos.org

BMPs exert their effects by binding to dimeric serine-threonine kinase receptor complexes on the surface of hepatocytes. ashpublications.org These complexes consist of constitutively active BMP type II receptors (BMPRIIs) and BMP type I receptors (BMPRIs). sci-hub.se In hepatocytes, relevant BMPRIs include ALK2 and ALK3, while BMPRIIs include BMPR2 and ACVR2A. haematologica.orgashpublications.orglongdom.org Upon ligand binding, the BMPRIIs phosphorylate and activate the BMPRIs. sci-hub.se ALK2 is primarily involved in BMP6-dependent this compound upregulation in iron overload conditions, while ALK3 is thought to maintain basal this compound expression and preferentially signal in response to BMP2. haematologica.org BMP type II receptors show some redundancy in this compound regulation in vivo. haematologica.org

Hemojuvelin (HJV), also known as repulsive guidance molecule C (RGMc) or hemochromatosis type 2 protein (HFE2), functions as a crucial co-receptor for the BMP signaling pathway in hepatocytes. researchgate.netjci.orgnih.gov HJV enhances the cellular response to BMP ligands by binding directly to BMP2 and BMP4 and facilitating the assembly of the BMP signaling complex with type I BMP receptors. researchgate.netjci.orgnih.gov This interaction is essential for HJV-mediated activation of the BMP/SMAD pathway and subsequent this compound expression. jci.orgnih.gov Mutations in the gene encoding HJV are a common cause of juvenile hemochromatosis, leading to severe this compound deficiency and iron overload due to impaired BMP signaling. researchgate.netjci.orgnih.gov HJV exists in both membrane-bound (m-HJV) and soluble (s-HJV) forms, with s-HJV potentially inhibiting BMP-SMAD signaling by interfering with the pathway. researchgate.netnih.gov

Activation of the BMP receptor complex leads to the phosphorylation of intracellular receptor-activated SMAD (R-SMAD) proteins, specifically SMAD1, SMAD5, and SMAD8 (also known as SMAD9). sci-hub.seplos.orglongdom.orgmdpi.com These SMADs are the primary mediators of BMP signaling in this pathway. sci-hub.se This phosphorylation is a critical step in transducing the signal from the cell surface receptors into the cell. nih.gov Once phosphorylated, these R-SMADs undergo a conformational change that allows them to interact with a common mediator SMAD. sci-hub.selongdom.orgmdpi.com

Following phosphorylation, SMAD1/5/8 proteins form a heteromeric complex with the common mediator SMAD, SMAD4. sci-hub.selongdom.orgmdpi.com This complex then translocates from the cytoplasm into the nucleus. sci-hub.selongdom.orgmdpi.com In the nucleus, the SMAD1/5/8-SMAD4 complex binds to specific DNA sequences known as BMP-responsive elements (BREs) located in the promoter region of the this compound gene (HAMP). sci-hub.selongdom.org Binding of this complex to BREs is essential for the transcriptional activation and upregulation of this compound expression in response to BMP signaling. nih.govlongdom.orgmdpi.com Studies with liver-specific ablation of Smad4 in mice have demonstrated significantly low plasma this compound levels and a lack of response to iron overload and BMP signaling, highlighting the crucial role of SMAD4 in iron-mediated this compound expression. researchgate.netlongdom.org

The hemochromatosis proteins HFE and Transferrin Receptor 2 (TFR2) play a crucial role in modulating SMAD1/5/8 phosphorylation and this compound activation, functionally intersecting with the BMP/SMAD pathway. nih.govsci-hub.se Mutations in the genes encoding HFE and TFR2 are associated with hereditary hemochromatosis, characterized by inappropriately low this compound levels despite iron overload. nih.govsci-hub.sehaematologica.org

The HFE/TFR2 system is thought to be central to the liver's ability to sense circulating levels of transferrin-bound iron (holo-transferrin). nih.govportlandpress.commdpi.comresearchgate.net While the precise mechanisms and the formation of a stable HFE/TFR2 complex remain debated, both proteins are necessary for transferrin sensitivity in this compound regulation. portlandpress.comfrontiersin.org

Research suggests that HFE interacts with BMP type I receptors, such as ALK3, potentially stabilizing them at the cell surface and enhancing BMP signaling to increase this compound expression. portlandpress.com TFR2 is also believed to modulate the BMP/SMAD pathway; TFR2 deficient mice show reduced levels of phosphorylated SMAD1/5/8 in the liver. portlandpress.com It has been proposed that TFR2 is involved in the iron-induced upregulation of BMP6, and low BMP6 levels in the absence of functional TFR2 may contribute to reduced BMP/SMAD signaling and low this compound. portlandpress.com

Negative Regulation of BMP/SMAD Pathway

The Bone Morphogenetic Protein (BMP)/SMAD pathway is a primary positive regulator of this compound transcription, responding significantly to iron levels. researchgate.netfrontiersin.orgnih.govjci.org However, this pathway is also subject to negative regulation to fine-tune this compound expression and prevent excessive iron sequestration or release.

Transmembrane Serine Protease 6 (TMPRSS6) Activity on HJV

Transmembrane Serine Protease 6 (TMPRSS6), also known as matriptase-2, is a key negative regulator of this compound expression. haematologica.orgjci.orgnih.gov Mutations in the TMPRSS6 gene cause Iron-Refractory Iron Deficiency Anemia (IRIDA), a disorder characterized by inappropriately high this compound levels despite iron deficiency. haematologica.orgjci.orgnih.govmdpi.comfrontiersin.orgnih.gov

TMPRSS6 is a type II transmembrane serine protease predominantly expressed in the liver. jci.orgfrontiersin.org Its inhibitory effect on this compound is primarily mediated through the cleavage of membrane-bound hemojuvelin (mHJV). haematologica.orgjci.orgnih.govresearchgate.net HJV is a glycosylphosphatidylinositol (GPI)-anchored protein that acts as a co-receptor for BMPs, enhancing BMP/SMAD signaling and subsequent this compound transcription. portlandpress.comresearchgate.netfrontiersin.orgjci.orgashpublications.orgnih.gov By cleaving mHJV, TMPRSS6 reduces the amount of this co-receptor available on the hepatocyte surface, thereby attenuating the BMP/SMAD signaling cascade and suppressing this compound production. haematologica.orgjci.orgnih.govresearchgate.net

Studies have shown that decreased intracellular iron levels lead to an increase in TMPRSS6 protein levels in hepatoma cells. portlandpress.com Additionally, TMPRSS6 expression can be upregulated by BMP6 and iron, suggesting a negative feedback loop where the signals that induce this compound also increase its inhibitor. researchgate.net Hypoxia has also been shown to regulate TMPRSS6 levels, with increased TMPRSS6 mRNA observed under hypoxic or iron-deficient conditions in a HIF1α-dependent manner. portlandpress.comfrontiersin.org

Role of Neogenin in HJV Pathway Modulation

Neogenin (NEO1) is another transmembrane protein that interacts with hemojuvelin (HJV) and is involved in the regulation of hepatic this compound expression. nih.govashpublications.orgacs.org While initial studies suggested that neogenin might regulate the ratio of membrane-bound versus soluble HJV, with soluble HJV acting as an antagonist ashpublications.orgacs.org, more recent research has clarified its role.

Hepatocyte-specific knockout of Neo1 in mice leads to reduced this compound expression and iron overload, indicating a positive role for neogenin in this compound regulation. ashpublications.org Studies suggest that the interaction between neogenin and HJV is essential for this compound expression. ashpublications.org This interaction appears to trigger the cleavage of the neogenin cytoplasmic domain, leading to the accumulation of truncated neogenin on the plasma membrane. ashpublications.org In this model, neogenin may act as a scaffold that facilitates BMP signaling and subsequent this compound induction. ashpublications.org The interaction of neogenin with HJV is critical for the induction of this compound expression through the BMP signaling pathway in vivo. nih.gov Neogenin has also been shown to interact with the BMP type I receptor ALK3. nih.gov

Inflammation-Mediated Signaling Pathways

Inflammation is a potent inducer of this compound expression, contributing to the hypoferremia (low serum iron) often observed in inflammatory conditions, such as the anemia of inflammation (AI). nih.govnih.govthebloodproject.commdpi.comnih.gov This induction is primarily mediated through specific signaling pathways activated by pro-inflammatory cytokines.

Interleukin-6 (IL-6)/JAK/STAT3 Pathway Activation

Interleukin-6 (IL-6) is identified as a primary driver of this compound induction during inflammation. nih.govnih.govthebloodproject.commdpi.comnih.govmdpi.comresearchgate.net IL-6 regulates this compound transcription primarily via the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govthebloodproject.commdpi.comnih.govmdpi.comresearchgate.net

Upon binding to its receptor complex, which includes gp130, IL-6 activates receptor-associated JAK kinases (JAK1/2). mdpi.comnih.govmdpi.com Activated JAKs then phosphorylate STAT3. nih.govmdpi.comnih.govmdpi.com Phosphorylated STAT3 proteins form dimers and translocate into the nucleus, where they bind to specific STAT3 response elements (STAT3-RE) in the promoter region of the this compound gene (HAMP), thereby activating its transcription. nih.govmdpi.comnih.govmdpi.com This mechanism is a well-characterized pathway for inflammation-induced this compound synthesis in hepatocytes. mdpi.comnih.gov

Studies using IL-6 knockout mice have demonstrated impaired or absent this compound induction in response to various infections and pathogen-associated molecular patterns, highlighting the central role of IL-6 in this process. thebloodproject.com

Role of Other Cytokines (e.g., IL-1, IL-22, Activin B)

Besides IL-6, other cytokines also contribute to the regulation of this compound expression during inflammation.

Interleukin-1 (IL-1), specifically IL-1α and IL-1β, has been shown to strongly stimulate this compound transcription in murine hepatocytes, both by inducing IL-6 and through IL-6-independent mechanisms. nih.govthebloodproject.compnas.orgnih.govnih.gov Some research suggests that IL-1β may induce this compound by activating SMAD1/5/8 signaling. nih.govthebloodproject.comresearchgate.net

Interleukin-22 (IL-22) is another cytokine that can induce this compound expression both in vitro and in vivo, independently of IL-6. thebloodproject.comnih.govaai.orgashpublications.orgmedicaljournals.se Studies in mice have shown that IL-22 administration induces this compound production, leading to decreased serum iron and increased iron accumulation in the spleen. nih.govaai.org This response was attenuated in the absence of the IL-22 receptor-associated kinase Tyk2. nih.govaai.org IL-22 has also been shown to cause phosphorylation of STAT3 and synergize with BMP6 in potentiating this compound induction in hepatoma cells. ashpublications.org

Activin B, a member of the TGF-β/BMP superfamily, is upregulated in the liver during inflammatory conditions and has been implicated in this compound induction. portlandpress.comthebloodproject.comasm.orgbaderc.orglongdom.org Activin B can signal through the BMP/SMAD pathway, specifically via noncanonical SMAD1/5/8 signaling, to induce this compound expression in hepatocytes. thebloodproject.comasm.orgbaderc.orgresearchgate.net Studies indicate that activin B stimulates this compound via classical activin type II receptors (ACVR2A and ACVR2B) and noncanonical BMP type I receptors (ALK2 and ALK3), involving SMAD5. baderc.org Hemojuvelin can bind to activin B and facilitate this signaling pathway in hepatocyte-derived cells. baderc.org The activin inhibitor follistatin-315 has been shown to blunt this compound induction by inflammatory stimuli in mice. thebloodproject.combaderc.org

Crosstalk and Synergistic Actions with BMP/SMAD Signaling

There is significant crosstalk and synergistic action between the inflammation-mediated signaling pathways, particularly the IL-6/JAK/STAT3 pathway, and the BMP/SMAD pathway in regulating this compound expression. portlandpress.comresearchgate.netnih.govthebloodproject.commdpi.comnih.govlongdom.orgsci-hub.se

Evidence suggests that these pathways can intersect at various levels. For instance, mice lacking SMAD4 in hepatocytes did not show an increase in this compound mRNA levels when treated with IL-6, suggesting that the inflammatory and iron-mediated pathways may converge at SMAD4. portlandpress.comjci.orghaematologica.orgsci-hub.se

Furthermore, the JAK/STAT3 pathway's full activity in inducing this compound depends on an intact BMP responsive element (BMP-RE) located adjacent to the STAT3 binding site on the this compound promoter. frontiersin.orgnih.govnih.gov Mutation of the proximal BMP-RE impairs this compound promoter activation not only by BMPs but also by IL-6, indicating a requirement for basal BMP signaling activity for optimal IL-6 responsiveness. frontiersin.orgnih.govnih.gov

Inflammation can also influence the BMP/SMAD pathway directly. LPS treatment in mice has been shown to increase SMAD phosphorylation independently of changes in canonical BMP ligands like BMP2, 4, 5, 6, 7, and 9. portlandpress.com Activin B, induced by inflammatory stimuli, signals through BMP type I receptors (ALK2 and ALK3) to activate the BMP/SMAD pathway and upregulate this compound. thebloodproject.combaderc.orglongdom.org

In inflammatory conditions with elevated IL-6, both the JAK/STAT pathway and the BMP/SMAD pathway are activated, suggesting cooperation between the HJV-mediated pathway and the JAK/STAT pathway to promote this compound expression. mdpi.com While STAT3 activation is associated with inflammatory anemia, the fine-tuning of this compound expression in inflammation as a function of iron availability involves the modulation of SMAD1/5/8 phosphorylation. haematologica.org

The interplay between these pathways ensures a robust and finely tuned this compound response to diverse physiological and pathological stimuli.

Erythropoietic Drive Signaling Pathways

Erythropoietic drive, the demand for red blood cell production, is a significant suppressor of this compound expression. nih.govnih.govashpublications.org When erythropoiesis increases, such as after blood loss or in response to erythropoietin administration, this compound production is decreased to enhance iron availability for hemoglobin synthesis. frontiersin.orgnih.govashpublications.org This suppression is mediated, at least in part, by soluble factors released during active erythropoiesis. nih.govashpublications.org

Erythropoietin (EPO) Induced Mechanisms

Erythropoietin (EPO), a hormone primarily produced by the kidneys in response to hypoxia, stimulates erythropoiesis. ashpublications.orgmednexus.orgnih.govmdpi.com EPO treatment or increased endogenous EPO levels lead to this compound suppression. frontiersin.orgnih.govashpublications.org This effect is not a direct action of EPO on this compound production but is mediated indirectly through the stimulation of erythropoiesis and the subsequent release of erythroid regulators. nih.govashpublications.orgnih.gov EPO enhances the synthesis of erythroferrone (ERFE) by erythroblasts, which then acts to suppress this compound. frontiersin.orgashpublications.orgmednexus.orgnih.gov Studies in mice have shown that EPO's effect on this compound suppression is blunted or prevented in the absence of ERFE, indicating a partially ERFE-dependent mechanism. ashpublications.org

Erythroferrone (ERFE) as a Key this compound Suppressor

Erythroferrone (ERFE), a hormone discovered in 2014, is produced by erythroblasts in the bone marrow and spleen in response to EPO stimulation. mednexus.orgjournaljpri.comnih.govresearchgate.net ERFE acts on hepatocytes to suppress this compound production, serving as a crucial communication link between erythroid precursors and the liver. mednexus.orgjournaljpri.comnih.govnih.gov Studies using Erfe knockout mice have demonstrated that ERFE is essential for the timely suppression of this compound following acute hemorrhage or EPO administration. ashpublications.orgmednexus.orgnih.gov ERFE suppresses hepatic this compound production by inhibiting the BMP/SMAD signaling pathway in the liver. ashpublications.orgresearchgate.net Specifically, ERFE has been shown to decrease the phosphorylation of SMAD1, SMAD5, and SMAD8 and inhibit the expression of BMP target genes, including this compound (HAMP). ashpublications.org This inhibition occurs independently of changes in serum and liver iron levels. ashpublications.org In conditions of ineffective erythropoiesis, such as β-thalassemia, elevated levels of ERFE contribute to chronic this compound suppression and subsequent iron overload. mednexus.orgnih.govresearchgate.net

Role of Growth Differentiation Factor 15 (GDF15)

Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-β (TGF-β) superfamily, was initially identified as a potential erythroid regulator of this compound. nih.govnih.govhaematologica.orgashpublications.org Elevated concentrations of GDF15 have been reported in patients with chronic hemolytic anemias, such as β-thalassemia and pyruvate (B1213749) kinase deficiency, and were associated with inappropriately low this compound levels. nih.govhaematologica.orgneliti.com In vitro studies showed that GDF15 can suppress this compound expression. nih.govnih.gov GDF15 is strongly up-regulated by stimuli that deplete cells of iron, and this response is antagonized by iron repletion. ashpublications.orgashpublications.org While GDF15 can suppress the expression of some BMP/TGFβ target genes, studies in GDF15-deficient mice suggested that GDF15 is not required for balancing iron homeostasis in response to blood loss and did not suppress this compound mRNA expression in these models, indicating that its role as a major this compound suppressor in vivo might be less significant than initially thought, particularly when compared to ERFE. haematologica.org

Role of Twisted Gastrulation (TWSG1)

Twisted Gastrulation (TWSG1) is another molecule explored as a potential erythroid regulator of this compound expression. nih.govashpublications.orgcapes.gov.brnih.gov Transcriptome analyses suggest that TWSG1 is produced during the earlier stages of erythropoiesis. nih.govashpublications.orgnih.gov In vitro this compound suppression assays demonstrated that TWSG1 can inhibit this compound expression. nih.govashpublications.orgnih.gov In human cells, TWSG1 suppressed this compound indirectly by inhibiting the signaling effects and associated this compound upregulation by Bone Morphogenetic Proteins 2 and 4 (BMP2/BMP4). nih.govashpublications.orgnih.gov In murine hepatocytes, this compound expression was inhibited by murine TWSG1 even in the absence of additional BMPs. nih.govcapes.gov.brnih.gov In vivo studies in thalassemic mice showed significantly increased TWSG1 expression in the spleen, bone marrow, and liver. nih.govcapes.gov.brnih.gov These findings suggest that TWSG1 interferes with BMP-mediated this compound expression and may act in concert with other factors like GDF15 to dysregulate iron homeostasis in conditions like thalassemia syndromes. nih.govcapes.gov.brnih.gov TWSG1 is known to modulate BMP activity and can act as both a BMP agonist and antagonist depending on the context and interaction with other proteins like Chordin. mdpi.com

Hypoxia-Inducible Factor (HIF) Involvement in this compound Repression

Hypoxia, a state of reduced oxygen availability, is a known suppressor of this compound expression, which helps to increase iron availability for enhanced erythropoiesis. frontiersin.orgnih.govnih.govashpublications.org The Hypoxia-Inducible Factor (HIF) pathway is a central mediator of cellular adaptation to hypoxia. mdpi.comnih.govtandfonline.com While initial studies suggested a direct repressive effect of HIF-1α on the this compound gene (HAMP) promoter, more recent genetic approaches and in vivo studies indicate that HIF-mediated this compound suppression primarily occurs indirectly through the activation of the EPO-erythroferrone cascade and the resulting increase in erythropoiesis. ashpublications.orgnih.govjci.orgnih.gov HIFs, particularly HIF-2α, regulate the expression of EPO in the kidney and liver. ashpublications.orgnih.govnih.gov This EPO induction stimulates erythropoiesis, leading to increased ERFE production, which then suppresses this compound. mdpi.comashpublications.orgnih.gov Some studies also suggest that HIF might influence other regulators, such as TMPRSS6, which cleaves the this compound regulator hemojuvelin (HJV). nih.govnih.govnih.gov

Other Regulatory Modalities and Factors

Beyond the erythropoietic drive, this compound expression is influenced by a multitude of other factors and signaling pathways, highlighting the complexity of its regulation. The Bone Morphogenetic Protein (BMP)/SMAD pathway is considered a major positive regulator of this compound transcription, responding primarily to iron levels. mdpi.comportlandpress.complos.orgnih.govashpublications.orgnih.gov Increased iron leads to the activation of this pathway, involving BMP6 binding to BMP receptors and co-receptors like Hemojuvelin (HJV), leading to the phosphorylation of SMAD proteins (SMAD1, 5, and 8) and their translocation to the nucleus to induce HAMP transcription. mdpi.comportlandpress.comnih.govashpublications.orgnih.govjci.org

Inflammation is another potent inducer of this compound expression, primarily mediated by the cytokine Interleukin-6 (IL-6). mdpi.comportlandpress.comfrontiersin.orgplos.orgnih.gov IL-6 activates the JAK/STAT3 signaling pathway in hepatocytes, leading to the phosphorylation and nuclear translocation of STAT3, which binds to the this compound promoter and enhances its expression. mdpi.comfrontiersin.orgplos.org This inflammatory response contributes to the hypoferremia observed in chronic inflammation. plos.org

Influence of Growth Factors (e.g., EGF, HGF) and Sex Hormones (e.g., Testosterone (B1683101), Estrogen)

Growth factors such as epidermal growth factor (EGF) and hepatocyte growth factor (HGF), along with sex hormones like testosterone and estrogen, are known to influence this compound expression. EGF and HGF have been shown to suppress this compound expression, potentially by interfering with the BMP/SMAD pathway, which is a major regulator of HAMP transcription. nih.govfrontiersin.orgresearchgate.net This suppression by growth factors may contribute to the increased iron demand during growth and development. nih.gov

Sex hormones also play a role in this compound regulation, contributing to observed differences in iron metabolism between males and females. frontiersin.org Testosterone is reported to inhibit this compound expression, which can lead to increased iron availability and support erythropoiesis. researchgate.netfrontiersin.orgfrontiersin.org The mechanisms by which testosterone suppresses this compound may be direct or indirect. frontiersin.org Estrogen's effect on this compound is less definitively understood, with some studies suggesting it might increase this compound expression in certain cell lines, while others indicate a decrease in this compound production in human liver cells. frontiersin.org Research in mouse models has suggested that estrogen contributes to iron homeostasis by directly regulating hepatic this compound expression through a functional estrogen response element in the HAMP promoter region. frontiersin.orgfrontiersin.org Progesterone (B1679170) has also been reported to increase this compound expression, mediated through Progesterone Receptor Membrane Component-1 (PGRMC1). frontiersin.orgmdpi.com

Endoplasmic Reticulum (ER) Stress Pathways (e.g., CREBH)

Endoplasmic reticulum (ER) stress, which can be triggered by factors such as protein misfolding or nutrient deprivation, serves as an intracellular signal that transcriptionally activates this compound. nih.govnih.govnih.gov This induction of this compound by ER stress contributes to hypoferremia and spleen iron sequestration in mice. nih.govnih.gov A key transcription factor involved in the ER stress-mediated regulation of this compound is cyclic AMP response element-binding protein H (CREBH), also known as CREB3L3. nih.govnih.govqut.edu.au CREBH, an ER stress-activated and liver-specific transcription factor, binds to and transactivates the this compound promoter. nih.govnih.govoup.comresearchgate.net Studies using CREBH knockout mice have demonstrated that this compound induction in response to ER stressors is defective in the absence of CREBH, highlighting its crucial role in this pathway. nih.govnih.govresearchgate.net The ER stress-mediated this compound regulation also appears to require a functional BMP-SMAD signaling pathway for optimal response. qut.edu.auoup.com

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) Involvement

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2), a master transcriptional regulator of cellular stress defenses, is also involved in this compound regulation. nih.gov NRF2 can regulate this compound expression through a prototypical antioxidant response element (ARE) located in the HAMP promoter. nih.gov It can also synergize with other basic leucine-zipper transcription factors to influence this compound transcription. nih.gov Research indicates that NRF2 regulates systemic iron homeostasis via the BMP6/hepcidin axis in hepatocytes. frontiersin.orgresearchgate.net NRF2 is required for the induction of hepatic this compound in response to mitochondrial reactive oxygen species (ROS) and oxidative damage mediated by iron. frontiersin.orgresearchgate.net Iron sensing by liver endothelial cells can activate NRF2, leading to increased production of BMP6 ligand, which in turn promotes this compound expression in hepatocytes. nih.govresearchgate.net NRF2-deficient mice with iron overload exhibit defective this compound induction. frontiersin.org

Upstream Stimulatory Factor (USF1/USF2) and c-Myc/Max Transcriptional Control

Members of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) family of transcriptional regulators, including Upstream Stimulatory Factor (USF) proteins (USF1 and USF2) and the c-Myc/Max heterodimer, control this compound expression. nih.govashpublications.orgresearchgate.netashpublications.orgwjgnet.com These transcription factors bind to E-boxes, which are consensus sequences (CAnnTG) located within the HAMP promoter. nih.govashpublications.orgresearchgate.netashpublications.orgwjgnet.com

USF2 has been linked to this compound regulation, with studies in mice demonstrating a functional significance of this link. ashpublications.orgresearchgate.netwjgnet.com USF1 and USF2 can act as homo- and/or heterodimers and compete with other factors, such as HIF-1, for binding to E-boxes. nih.gov Site-directed mutagenesis of these E-elements in the this compound promoter can render it unresponsive to USF1/USF2 or c-Myc/Max. ashpublications.orgresearchgate.netashpublications.org Dominant-negative mutants of USF1 and USF2 have been shown to attenuate promoter transactivation by their wild-type counterparts. ashpublications.orgresearchgate.netashpublications.org

The c-Myc and Max proteins also synergize to control this compound expression, supporting their role in regulating iron metabolism. ashpublications.orgresearchgate.netashpublications.org Transcriptional activation by both USF1/USF2 and c-Myc/Max heterodimers occurs through binding to E-boxes in the promoter. ashpublications.orgresearchgate.netashpublications.org Chromatin immunoprecipitation (ChIP) assays have confirmed the occupancy of the this compound promoter by USF1, USF2, and c-Myc/Max. ashpublications.orgashpublications.org

Histone Acetylation and Deacetylase 3 (HDAC3) in HAMP Gene Regulation

Epigenetic mechanisms, such as histone acetylation, play a role in regulating HAMP gene expression. Histone deacetylases (HDACs) are involved in controlling the acetylation level of histones and transcription factors associated with the HAMP promoter. nih.govresearchgate.netresearchgate.netx-mol.com Specifically, Histone Deacetylase 3 (HDAC3) has been implicated in the regulation of this compound expression. researchgate.net

Studies have shown that HDACs are involved in this compound regulation, particularly in the context of cellular responses to infection, such as with the Hepatitis C virus (HCV). nih.govresearchgate.netx-mol.com Under conditions of oxidative stress caused by viral infection, HAMP expression can be markedly reduced in hepatocytes, with HDACs playing a role through their control of acetylation of histones and transcription factors like STAT3, which is associated with the HAMP promoter. nih.govresearchgate.netresearchgate.netx-mol.com Pharmacological inhibition of HDAC3 has been shown to restore HAMP expression. researchgate.net Initial testing of HDAC inhibitors demonstrated that selective inhibition of HDAC3 could increase HAMP expression in hepatoma cells, while the activity of the BMP/SMAD pathway remained unaffected. researchgate.net

Vitamin D Signaling Pathways

Vitamin D, specifically its active form calcitriol (B1668218) (1,25-dihydroxyvitamin D3), is known to influence various biological processes, including calcium and phosphorus metabolism and transcriptional regulation. nih.gov While the primary role of vitamin D is related to mineral homeostasis, research has also explored its potential influence on iron metabolism and this compound expression. The involvement of vitamin D signaling pathways in the direct transcriptional regulation of HAMP is an area of ongoing investigation.

Progesterone Receptor Membrane Component-1 (PGRMC1) Modulation

Progesterone Receptor Membrane Component-1 (PGRMC1) is a protein that has been shown to regulate this compound biosynthesis. mdpi.comnih.govjbtr.or.kr PGRMC1 is a non-canonical progesterone receptor associated with diverse molecular gene regulation. jbtr.or.kr Studies have demonstrated that PGRMC1 is required for the increase in this compound biosynthesis induced by certain steroid molecules, such as progesterone and mifepristone. mdpi.comnih.gov Depletion of PGRMC1 in cultured hepatoma cells and zebrafish blocked the ability of these steroids to increase this compound mRNA levels. nih.gov

The mechanism by which PGRMC1 regulates this compound gene expression appears to involve the kinases of the SRC family, which are downstream of PGRMC1. mdpi.comnih.gov Inhibiting SRC family kinases blocked the ability of this compound-inducing steroids to increase this compound mRNA levels. nih.gov While PGRMC1 has been shown to regulate this compound levels in vitro and in some animal models, the precise mechanisms, particularly in the mammalian liver, are still being elucidated. jbtr.or.kr Activation of PGRMC1 has been shown to increase plasma levels of this compound in mice and humans. mdpi.com

Cellular and Physiological Contexts of Hepcidin Function

Hepatic Production and Secretion

The liver is the primary site of hepcidin synthesis and secretion, producing the majority of circulating this compound karger.comashpublications.orgnih.govresearchgate.netwikipedia.org. Hepatic this compound synthesis is a tightly regulated process influenced by multiple systemic signals, including body iron stores, inflammation, and erythropoietic activity nih.govashpublications.orgnih.govwikipedia.org.

Increased intracellular and extracellular iron concentrations stimulate this compound transcription nih.govnih.gov. This regulation involves a molecular complex on hepatocytes that includes bone morphogenetic protein (BMP) receptors and iron-sensing proteins nih.govnih.govu-szeged.hu. BMP6 plays a significant role in stimulating hepatic this compound production in response to iron wjgnet.com. Inflammation also strongly induces hepatic this compound synthesis, primarily mediated by cytokines such as interleukin-6 (IL-6) through the JAK/STAT pathway ashpublications.orgwikipedia.orgnih.gov. Conversely, increased erythropoietic activity and hypoxia suppress this compound production, ensuring sufficient iron availability for red blood cell synthesis karger.comashpublications.orgwikipedia.orgnih.govashpublications.org. This suppression is partly mediated by erythroferrone, a hormone produced by erythropoietin-stimulated erythroblasts wikipedia.orgnih.govhaematologica.org.

This compound is synthesized as an 84-amino acid prepropeptide, which undergoes proteolytic cleavage to yield the biologically active 25-amino acid form that is secreted into the plasma karger.comwjgnet.com.

Extra-Hepatic this compound Production and Local Roles

While the liver is the main source of circulating this compound, other cell types and tissues also express this compound mRNA, albeit typically at lower levels nih.govkarger.comresearchgate.netu-szeged.hu. The this compound produced in these extra-hepatic sites is thought to play a role in the local regulation of iron fluxes within those specific organs and tissues nih.govkarger.comresearchgate.netu-szeged.hu.

Macrophages, particularly those in the reticuloendothelial system (RES) such as liver Kupffer cells and spleen macrophages, are significant sites of extra-hepatic this compound production nih.govresearchgate.netnih.gov. These cells are crucial for recycling iron from senescent erythrocytes nih.govnih.gov. Macrophage this compound production can be induced by inflammatory stimuli, such as lipopolysaccharide (LPS) and IFN-γ, via the Toll-like receptor 4 pathway researchgate.netnih.gov. The physiological importance of local this compound expression in macrophages is still being explored, but it is hypothesized to contribute to increasing the regulatory pool of this compound in their vicinity researchgate.netnih.gov. This local this compound may potentiate iron retention within macrophages during inflammation and infection, potentially limiting iron availability to invading pathogens researchgate.netnih.gov. Studies suggest that macrophage this compound can act on ferroportin expression, thereby controlling iron efflux from these cells nih.gov.

Adipose tissue has also been shown to express this compound, particularly in conditions of severe obesity and low-grade systemic inflammation researchgate.netwjgnet.comnih.gov. Adipocyte this compound synthesis can be upregulated by inflammatory mediators like IL-6 wjgnet.comnih.gov. Research suggests that this compound secreted by adipose tissue may contribute to the iron deficiency and anemia observed in some obese individuals wjgnet.comnih.gov. Adipose tissue also expresses hemojuvelin, a regulator of this compound production, further indicating its potential role in modulating iron metabolism nih.gov.

Cardiomyocytes produce this compound, and this local production appears to have effects on cardiac iron homeostasis haematologica.orgnih.govahajournals.orgnih.govelifesciences.org. Studies in mice have demonstrated that cardiomyocyte-specific deletion of this compound does not significantly impact systemic iron homeostasis but leads to excess iron export from cardiomyocytes, resulting in severe contractile dysfunction and heart failure haematologica.orgnih.govelifesciences.org. This suggests an essential cell-autonomous role for this compound in regulating iron levels within the heart tissue itself nih.govelifesciences.org. Cardiomyocyte this compound expression can be regulated by hypoxia and inflammation, indicating its potential involvement in cardiac diseases nih.gov. Local this compound in cardiomyocytes has been shown to reduce ferroportin levels and iron export from these cells nih.gov. Research also indicates that this compound produced by inflammatory cardiac macrophages can influence cardiac repair after injury ahajournals.org.

Systemic Role in Iron Homeostasis

This compound is the master regulator of systemic iron homeostasis, controlling the amount of iron that enters the plasma from the diet, recycling macrophages, and hepatic stores nih.govashpublications.orgashpublications.orgelifesciences.org. Its primary mechanism of action involves binding to ferroportin, the cellular iron exporter, leading to its internalization and degradation nih.govashpublications.orgnih.gov. This action effectively reduces the release of iron into the circulation ashpublications.orgnih.gov.

When this compound levels are high, iron export into the plasma is limited, leading to decreased plasma iron concentrations and increased iron sequestration in cells like macrophages and hepatocytes nih.govkarger.com. Conversely, when this compound levels are low, ferroportin is stabilized on the cell surface, allowing for increased iron release into the plasma karger.comashpublications.org.

The regulation of this compound production by systemic iron levels, inflammation, and erythropoietic demand ensures that iron absorption and distribution are adjusted according to the body's needs nih.govkarger.comashpublications.org. For example, in iron deficiency, this compound is suppressed, promoting increased iron absorption and release from stores karger.comnih.gov. During inflammation, this compound is increased, leading to hypoferremia, which is thought to limit iron availability to pathogens ashpublications.orgnih.gov.

Dietary iron absorption primarily occurs in duodenal enterocytes ashpublications.orghaematologica.org. This compound plays a critical role in regulating this process by controlling the amount of iron exported from these cells into the bloodstream via ferroportin, which is located on the basolateral membrane of duodenal enterocytes nih.govashpublications.orgnih.govhaematologica.org.

Non-heme iron is imported into duodenal enterocytes from the intestinal lumen by the apical divalent metal transporter 1 (DMT1) after being reduced by duodenal cytochrome B reductase (DCYTB) haematologica.org. Once inside the enterocyte, iron can either be stored in ferritin or exported into the plasma by ferroportin haematologica.org.

This compound binds to ferroportin on the basolateral membrane of duodenal enterocytes, causing its internalization and degradation ashpublications.orgnih.gov. This reduces the amount of ferroportin available to transport iron into the plasma, thereby limiting dietary iron absorption ashpublications.orgnih.gov.

In conditions of iron deficiency, low this compound levels lead to increased ferroportin activity on duodenal enterocytes, enhancing dietary iron absorption nih.govannualreviews.org. Conversely, high this compound levels, such as those seen in iron overload or inflammation, increase enterocyte iron content and impair luminal iron uptake by reducing ferroportin-mediated export nih.govhaematologica.org. The rapid turnover of duodenal enterocytes, with shedding of ferritin-loaded cells, further contributes to limiting iron absorption when this compound is high haematologica.org. The regulation of enterocyte iron transport also involves local factors like hypoxia-inducible factor 2α (HIF-2α), which can upregulate DMT1 and ferroportin expression in the hypoxic duodenal environment nih.govhaematologica.org.

Control of Iron Recycling from Reticuloendothelial Macrophages

Reticuloendothelial (RE) macrophages, located in the liver, spleen, and bone marrow, play a critical role in recycling iron from aged and damaged red blood cells nih.govhaematologica.orgmdpi.com. These macrophages phagocytize senescent erythrocytes, process the hemoglobin, and release the liberated iron back into the circulation via ferroportin nih.govhaematologica.orgmdpi.com. This recycling pathway provides the majority of the iron needed for daily red blood cell production nih.govhaematologica.org.

This compound is a key regulator of this process. By binding to ferroportin on RE macrophages, this compound induces the internalization and degradation of the transporter, effectively trapping iron within the macrophages nih.govphysiology.orgnih.govnih.govmdpi.comashpublications.org. This mechanism is particularly important during inflammation, where elevated this compound levels contribute to the sequestration of iron in macrophages, leading to lower serum iron concentrations and contributing to the anemia of inflammation physiology.orgnih.govashpublications.orgnih.gov. In conditions of low this compound, such as iron deficiency or increased erythropoietic demand, ferroportin expression on macrophages is higher, allowing for increased release of recycled iron to support erythropoiesis nih.govfrontiersin.orgunimi.it.

Influence on Iron Mobilization from Hepatic Stores

The liver is the primary site of iron storage, accumulating excess iron in ferritin biochemia-medica.comnih.govhaematologica.org. Hepatocytes, the main cells of the liver, also express ferroportin and can release stored iron into the circulation nih.govmdpi.comashpublications.org. This compound, being primarily produced by hepatocytes, acts in an autocrine and endocrine manner to regulate iron release from these stores nih.govbiochemia-medica.com.

When body iron levels are high, increased this compound production leads to the degradation of ferroportin on hepatocytes, limiting the mobilization of iron from hepatic stores into the plasma nih.govnih.govashpublications.org. Conversely, in states of iron deficiency or increased demand, suppressed this compound levels allow for increased ferroportin activity on hepatocytes, facilitating the release of stored iron to maintain systemic iron balance nih.govnih.gov. The regulation of this compound expression in hepatocytes involves complex signaling pathways, including the BMP/SMAD pathway, which responds to iron levels, and the JAK2/STAT3 pathway, which is activated by inflammatory cytokines like IL-6 biochemia-medica.comnih.govhaematologica.orgelsevier.es.

Interplay with Other Biological Processes and Pathways

Beyond its central role in iron homeostasis, this compound interacts with and influences several other crucial biological processes and pathways.

Immune Response and Innate Host Defense Mechanisms

This compound plays a significant role in the interplay between iron metabolism and the immune response, particularly innate host defense physiology.orgashpublications.orgnih.govhaematologica.orgashpublications.orgnih.govplos.orgjst.go.jp. Iron is essential for the growth and proliferation of most pathogens, and the host employs mechanisms to limit iron availability during infection as a defense strategy known as "nutritional immunity" nih.govnih.govplos.orgjst.go.jp.

Inflammation, often triggered by infection, strongly induces this compound expression, primarily through the action of pro-inflammatory cytokines like IL-6 nih.govphysiology.orgnih.govhaematologica.orgashpublications.orgnih.govplos.org. Elevated this compound levels lead to hypoferremia (low serum iron) by trapping iron within macrophages and reducing intestinal iron absorption physiology.orgnih.govashpublications.orgnih.govplos.org. This sequestration of iron is thought to limit the iron available to invading pathogens, thereby hindering their growth and dissemination nih.govplos.org.

However, the relationship is complex. While restricting extracellular iron can be beneficial against some extracellular bacteria, the accumulation of iron within macrophages due to high this compound might potentially benefit intracellular pathogens that reside in this niche plos.org. Research is ongoing to fully elucidate the multifaceted impact of this compound-mediated iron redistribution on different types of infections plos.org.

Erythropoiesis and Iron Supply for Hemoglobin Synthesis

Erythropoiesis, the process of red blood cell production, requires a substantial and continuous supply of iron for hemoglobin synthesis nih.govhaematologica.orgfrontiersin.orgunimi.itnih.gov. This compound plays a critical role in ensuring adequate iron availability for this process nih.govfrontiersin.orgunimi.itnih.gov.

Increased erythropoietic activity, such as during periods of blood loss or in response to erythropoietin (EPO), leads to the suppression of this compound production nih.govbiochemia-medica.comhaematologica.orgfrontiersin.orgunimi.itnih.gov. This suppression is mediated, at least in part, by erythroferrone (ERFE), a hormone produced by erythroid precursors stimulated by EPO nih.govhaematologica.orgunimi.itnih.gov. Low this compound levels result in increased iron release from macrophages and increased intestinal iron absorption, thereby enhancing the iron supply to the bone marrow for hemoglobin synthesis nih.govfrontiersin.orgunimi.it.

Conversely, inappropriately high this compound levels can restrict iron availability for erythropoiesis, leading to iron-restricted erythropoiesis and contributing to conditions like anemia of inflammation nih.govashpublications.orgnih.govfrontiersin.org. The tight coordination between this compound and erythropoiesis ensures that iron is directed to where it is most needed for oxygen transport nih.govunimi.it.

Connections to Lipid and Glucose Metabolism

Emerging evidence suggests connections between iron metabolism, regulated by this compound, and lipid and glucose metabolism haematologica.orgscielo.brnih.govresearchgate.net. Studies have indicated overlapping genetic associations for iron and lipid traits haematologica.org. Adipocytes have been shown to produce this compound, particularly in conditions of severe obesity haematologica.orgnih.gov.

Research suggests that this compound and gluconeogenesis can be simultaneously upregulated in states of insulin (B600854) resistance haematologica.org. Animal studies have also provided insights; for instance, Tmprss6-knockout mice, which exhibit high this compound levels, have shown protection against high-fat diet-induced obesity haematologica.orgnih.gov. Conversely, some studies suggest that high glucose levels might suppress this compound in certain pancreatic cells, potentially contributing to iron overload and beta-cell dysfunction nih.gov. The relationship between this compound, iron, and metabolic processes like glucose and lipid metabolism is an active area of research scielo.brnih.govresearchgate.net.

Data from some studies have explored the correlation between this compound and metabolic parameters. For example, one study in patients with chronic kidney disease observed a significant negative correlation between glucose and iron, although no correlation was found between this compound and glucose levels in that specific cohort scielo.br. However, the mean this compound level was higher in patients with chronic kidney disease compared to a control group scielo.br. Another study in adolescents with obesity found that elevated this compound levels were associated with metabolic syndrome dyslipidemia and visceral fat researchgate.net.

Potential Roles in Bone Metabolism and Osteoporosis Link

Recent research has begun to explore the potential involvement of this compound and iron metabolism in bone health and conditions like osteoporosis nih.govspandidos-publications.comresearchgate.netresearchgate.netbioscientifica.com. Iron is involved in various physiological processes, and disturbances in iron metabolism, particularly iron overload, have been suggested to contribute to bone loss and osteoporosis, especially in postmenopausal women nih.govresearchgate.net.

Studies have investigated the relationship between this compound levels and bone mineral density (BMD). Some findings suggest a positive correlation between serum this compound levels and BMD in postmenopausal women nih.gov. In a study of postmenopausal women with osteoporosis, serum this compound concentration was reported to be significantly reduced compared to healthy controls nih.govspandidos-publications.com.

Implications of Copper Binding in this compound Bioactivity

This compound-25 (B1576460), the major circulating form of the peptide hormone this compound, is a key regulator of systemic iron homeostasis, primarily by binding to and inducing the degradation of the iron exporter ferroportin mdpi.comnih.gov. The N-terminus of this compound-25 is critical for this interaction and contains a metal-binding site known as the ATCUN (amino-terminal Cu(II)- and Ni(II)-binding) motif mdpi.comnih.gov. This motif equips this compound-25 with the capacity to bind certain divalent metal ions, including copper(II) (Cu²⁺) and nickel(II) (Ni²⁺) mdpi.comnih.gov.

Research indicates that the high affinity of this compound-25 for copper(II) may contribute to its active form and function mdpi.comnih.gov. Studies have shown that this compound-25 can form complexes with copper, nickel, and zinc, but notably, it does not appear to bind ferric or ferrous iron directly nih.govresearchgate.net. The greatest affinity observed is between this compound-25 and copper, with a reported dissociation constant significantly less than 1 µM nih.govresearchgate.net.

The presence of the ATCUN motif in the N-terminus, the region responsible for this compound's bioactivity, suggests a potential role for metal binding in the interaction with ferroportin mdpi.com. Investigations using alanine (B10760859) mutants of human this compound-25 have highlighted the importance of the N-terminal structure for its interaction with ferroportin mdpi.com. Specifically, substituting the histidine residue at position 3 within the ATCUN motif with alanine markedly diminishes the affinity for copper and also decreases the biological activity of this compound-25, including its ability to repress ferroportin protein levels and induce hypoferremia nih.govresearchgate.net.

While the copper-binding property of this compound-25 has been noted, its biological relevance has been a subject of investigation and some debate mdpi.comnih.gov. Some studies suggest that copper is required for this compound activity nih.gov. For instance, research in rats and mice has shown that this compound expression is decreased by copper restriction nih.govresearchgate.net. Furthermore, the biologically active form of this compound-25 binds copper with high affinity nih.govresearchgate.net. These findings have led to the speculation that changes in body copper status could potentially perturb iron homeostasis through the dysregulation of this compound activity nih.gov.

However, other research suggests that the level of interaction between this compound and copper in normal serum might be insufficient to significantly influence iron homeostasis nih.govnih.govresearchgate.net. The affinity of human serum albumin for Cu²⁺ is considerably higher than that of this compound, and given the much higher serum concentration of albumin compared to this compound, the majority of kinetically labile Cu²⁺ in the blood is likely bound to albumin nih.govresearchgate.net. Estimates suggest that the concentration of Cu²⁺-bound this compound in normal serum is very low nih.govresearchgate.net.

Despite this, the high affinity binding of copper to the this compound N-terminus, a region crucial for its interaction with ferroportin, supports the idea that copper binding could play a role in this compound's function, perhaps locally or under specific physiological conditions mdpi.comnih.govresearchgate.net. The antimicrobial activity of human this compound-25 has also been shown to be enhanced in the presence of copper mdpi.com.

Further detailed investigations into the complex formed between this compound-25 and copper are needed to fully elucidate its biological role mdpi.com. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to characterize the copper-peptide complex and provide insights into its structure mdpi.comnih.gov.

Here is a summary of some research findings related to copper binding and this compound bioactivity:

Research FindingImplication for BioactivitySource
This compound-25 N-terminus contains an ATCUN motif that binds Cu²⁺ with high affinity.Suggests a potential interaction site relevant to this compound's function. mdpi.comnih.govresearchgate.net
Mutation of His at position 3 in this compound-25 reduces copper affinity and bioactivity.Indicates that copper binding at the ATCUN motif is linked to this compound's biological function. nih.govresearchgate.net
Copper restriction decreases this compound expression in rats and mice.Suggests copper status can influence this compound levels. nih.govresearchgate.net
Antimicrobial activity of this compound-25 is enhanced by copper.Indicates a direct effect of copper binding on a specific this compound function. mdpi.com
Serum albumin has a much higher affinity for Cu²⁺ than this compound.Questions the significance of this compound-copper binding in systemic iron homeostasis under normal conditions. nih.govresearchgate.net

Advanced Research Methodologies and Experimental Models in Hepcidin Studies

In Vitro Cell Culture Models for Hepcidin Regulation

In vitro models are indispensable for dissecting the cellular and molecular pathways that control this compound synthesis. These systems allow for controlled manipulation of the cellular environment to identify key regulatory molecules and signaling cascades.

Primary hepatocyte cultures are considered a gold standard for in vitro this compound studies as they most closely represent the physiological state of liver cells. Freshly isolated primary hepatocytes from mice have been instrumental in demonstrating the direct regulation of this compound mRNA by holotransferrin, a response not initially observed in many hepatic cell lines. nih.govfrontiersin.orgnih.gov These models have shown that the induction of this compound by iron-bound transferrin is dependent on the hemojuvelin (HJV) and bone morphogenetic protein (BMP) signaling pathway, specifically involving BMP2 and BMP4. nih.govfrontiersin.orgjci.orgresearchgate.net

Key findings from primary hepatocyte cultures include the dose-dependent increase in this compound mRNA in response to increasing transferrin saturation. nih.gov This system has also been crucial in differentiating the effects of various BMPs, showing that while BMP2, BMP4, BMP5, BMP6, BMP7, and BMP9 can all induce this compound expression, the iron-sensing pathway specifically relies on the HJV/BMP2/4-dependent pathway. nih.govfrontiersin.orgjci.orgresearchgate.netnih.gov

The human hepatoma cell line, HepG2, is a widely used model for studying this compound regulation due to its convenience and reproducibility. While basal this compound expression in HepG2 cells is lower than in primary hepatocytes, these cells are responsive to various stimuli, making them suitable for transcriptional regulation studies. nih.gov For instance, HepG2 cells have been used to demonstrate the induction of this compound by inflammatory cytokines such as interleukin-6 (IL-6) and by lipopolysaccharide (LPS). plos.orgnih.gov

Luciferase reporter assays in HepG2 cells have been pivotal in identifying the BMP responsive elements in the this compound promoter. nih.gov These cells have also been used to show that overexpression of hemojuvelin enhances BMP-responsive reporter activity and increases this compound mRNA concentrations. ashpublications.org However, it is noteworthy that some studies have reported a lack of this compound response to iron or iron transferrin in HepG2 cells, highlighting a key difference from primary hepatocytes. nih.govfrontiersin.orgnih.gov Recombinant HepG2 cells overexpressing human transferrin receptor 1 (TfR1) have shown elevated this compound mRNA expression in response to high intracellular iron, but this did not proportionally increase secreted this compound peptide levels. nih.gov

While hepatocytes are the primary producers of systemic this compound, macrophages and enterocytes are key target cells and also express this compound locally. In vitro models of these cells are crucial for understanding the autocrine and paracrine roles of this compound. Macrophage cell lines have been used to show that this compound can modulate its own expression in response to inflammatory stimuli like LPS. nih.gov Studies using macrophage models have also revealed that this compound induces the degradation of the iron exporter ferroportin. nih.govnih.gov

Enterocyte cell culture models, such as Caco-2 cells, have been used to investigate the direct effects of this compound on intestinal iron transport. jci.org These studies have shown that this compound can reduce the expression and activity of the divalent metal transporter 1 (DMT1), a key protein for dietary iron uptake. jci.orgashpublications.org These models are essential for understanding how hepatic this compound regulates dietary iron absorption at the molecular level in the intestine.

Table 1: Comparison of In Vitro Models for this compound Regulation

Model TypeKey CharacteristicsAdvantagesLimitationsKey Research Findings
Primary Hepatocyte Cultures Freshly isolated liver cellsHigh physiological relevance; responsive to iron-transferrin. nih.govnih.govLimited lifespan; technically demanding to culture.Demonstrated the HJV/BMP2/4-dependent pathway of iron sensing. nih.govfrontiersin.orgresearchgate.net
Hepatic Cell Lines (e.g., HepG2) Immortalized human liver cellsEasy to culture and manipulate; good for transcriptional studies. nih.govLower basal this compound expression; may not respond to all physiological stimuli like iron. nih.govnih.govElucidated the role of IL-6/STAT3 and BMP signaling in this compound induction. nih.govplos.orgnih.gov
Macrophage Models Primary macrophages or cell linesAllow for study of local this compound regulation and its effect on iron recycling. nih.govLower this compound expression compared to hepatocytes.Showed this compound-induced ferroportin degradation and modulation of inflammatory responses. nih.govnih.gov
Enterocyte Models (e.g., Caco-2) Intestinal epithelial cell linesModel dietary iron absorption and its regulation by this compound. jci.orgMay not fully recapitulate the complex in vivo environment of the gut.Revealed this compound's role in regulating DMT1 expression and function. jci.orgashpublications.org

In Vivo Animal Models for Studying this compound Physiology and Pathophysiology

Animal models, particularly genetically modified mice, have been fundamental to our understanding of the systemic role of this compound in iron homeostasis and in various disease states.

Genetically engineered mice with targeted deletions of genes involved in the this compound regulatory pathway have been invaluable for recapitulating human iron disorders.

HAMP knockout (KO) mice: Mice lacking the gene for this compound (Hamp) exhibit a phenotype of severe iron overload, mirroring hereditary hemochromatosis. ashpublications.org These mice have increased plasma iron and massive iron accumulation in parenchymal tissues, demonstrating that hepatocyte-derived this compound is the primary regulator of systemic iron balance. ashpublications.org Hamp KO mice have been instrumental in studying the consequences of this compound deficiency in various contexts, including inflammation and bone loss. plos.orgnih.gov

HFE KO mice: These mice are a model for HFE-associated hereditary hemochromatosis. They show inappropriately low this compound expression relative to their body iron stores, leading to progressive iron accumulation. nih.govresearchgate.net Studies in Hfe KO mice have revealed that HFE is crucial for the proper upregulation of this compound in response to increased dietary iron. nih.govresearchgate.net

TFR2 KO mice: Mice with a knockout of transferrin receptor 2 also develop iron overload due to impaired this compound expression. nih.govuni.lu These models have shown that TfR2 is required for the iron-regulated expression of this compound. uni.lu Comparing single and double KO mice for Hfe and Tfr2 has suggested that these two proteins may regulate this compound through parallel pathways. nih.gov

HJV KO mice: Disruption of the hemojuvelin gene results in a severe juvenile hemochromatosis phenotype with markedly decreased hepatic this compound expression and rapid iron overload in the liver, pancreas, and heart. nih.govjci.org These mice have been critical in establishing the essential role of HJV as a BMP co-receptor in the this compound regulatory pathway. plos.orgnih.gov

In addition to genetic models, various induced models are used to study the dynamic regulation of this compound in response to physiological and pathological challenges.

Dietary Iron Manipulation: Feeding mice diets with varying iron content is a fundamental method to study how this compound responds to changes in iron status. These studies have demonstrated a strong correlation between dietary iron levels, serum this compound, and hepatic this compound mRNA expression. nih.gov Mice on high-iron diets show increased this compound, while those on low-iron diets have suppressed this compound levels. nih.govplos.org

Phenylhydrazine-induced Hemolysis: Phenylhydrazine is a chemical that induces acute hemolysis, leading to anemia and increased erythropoietic activity. In this model, this compound expression is suppressed to increase iron availability for red blood cell production. nih.govnih.gov This model has been crucial for studying the erythroid regulation of this compound and the role of the hormone erythroferrone. nih.gov

Lipopolysaccharide-induced Inflammation: Injection of lipopolysaccharide (LPS), a component of bacterial cell walls, is a common method to induce a systemic inflammatory response. In this model, this compound is strongly induced, leading to hypoferremia (low serum iron), which is characteristic of the anemia of inflammation. frontiersin.orgjci.orgplos.org This model has been essential for dissecting the inflammatory signaling pathways, primarily the IL-6/STAT3 pathway, that regulate this compound expression. frontiersin.org

Table 2: Overview of In Vivo Models in this compound Research

Model TypeDescriptionKey PhenotypeMajor Contribution to this compound Research
HAMP KO Genetic deletion of the this compound gene. ashpublications.orgSevere systemic iron overload. ashpublications.orgConfirmed this compound as the master regulator of iron homeostasis. ashpublications.org
HFE KO Genetic deletion of the hemochromatosis gene. nih.govProgressive iron overload with inappropriately low this compound. nih.govresearchgate.netElucidated the role of HFE in sensing body iron stores to regulate this compound. nih.govresearchgate.net
TFR2 KO Genetic deletion of transferrin receptor 2. uni.luIron overload due to impaired this compound upregulation. nih.govuni.luDemonstrated the requirement of TfR2 for iron-mediated this compound expression. uni.lu
HJV KO Genetic deletion of the hemojuvelin gene. nih.govSevere, early-onset iron overload with very low this compound. nih.govjci.orgEstablished HJV as a critical co-receptor in the BMP signaling pathway for this compound regulation. plos.orgnih.gov
Dietary Iron Manipulation Mice fed diets with varying iron content. nih.govChanges in body iron stores and corresponding this compound levels. nih.govplos.orgCharacterized the physiological response of this compound to systemic iron status. nih.gov
Phenylhydrazine-induced Hemolysis Chemically induced red blood cell destruction. nih.govAnemia and suppressed this compound expression. nih.govnih.govRevealed the dominant role of erythropoietic signals in downregulating this compound. nih.gov
LPS-induced Inflammation Induction of systemic inflammation with bacterial endotoxin. frontiersin.orgIncreased this compound and subsequent hypoferremia. frontiersin.orgplos.orgDissected the inflammatory pathways (IL-6/STAT3) that upregulate this compound. frontiersin.org

Biochemical and Molecular Biology Techniques for this compound Analysis

A variety of sophisticated biochemical and molecular biology techniques are employed to investigate the complex regulation and function of this compound at the gene, mRNA, and protein levels. These methods are crucial for understanding its role in both normal physiology and disease states.

Gene Expression Analysis (e.g., RT-qPCR for HAMP mRNA)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for quantifying this compound (HAMP) messenger RNA (mRNA) expression levels. This highly sensitive and specific technique allows researchers to measure changes in this compound transcription in response to various stimuli, such as iron status, inflammation, and erythropoietic demand.

The methodology involves several key steps. First, total RNA is extracted from cells or tissues of interest, such as hepatocytes or liver tissue, which are the primary sites of this compound synthesis. researchgate.net The quality and quantity of the extracted RNA are assessed to ensure accuracy. Next, the RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA then serves as the template for the qPCR reaction.

In the qPCR step, gene-specific primers designed to amplify a unique region of the HAMP cDNA are used in conjunction with a fluorescent dye (like SYBR Green) or a fluorescently labeled probe. thermofisher.com As the PCR amplification proceeds, the fluorescence signal increases proportionally to the amount of amplified DNA. By monitoring this signal in real-time, the initial amount of HAMP mRNA in the sample can be accurately quantified.

To ensure reliable results, data are normalized to the expression of one or more stably expressed reference genes (also known as housekeeping genes) to correct for variations in RNA input and reverse transcription efficiency. researchgate.net This meticulous process allows for the precise comparison of HAMP mRNA levels across different experimental conditions, providing critical insights into the transcriptional regulation of this vital hormone. plos.orgnih.gov

Table 2: Key Steps and Considerations in RT-qPCR for HAMP mRNA Analysis

Step Description Key Considerations
RNA Extraction Isolation of total RNA from a biological sample (e.g., liver tissue, HepG2 cells). RNA integrity and purity are critical. A260/A280 ratio should be >1.8.
cDNA Synthesis Conversion of mRNA into a stable cDNA template using reverse transcriptase. Choice of priming strategy (oligo(dT), random primers, or gene-specific primers).
qPCR Amplification Real-time amplification of the HAMP cDNA target using specific primers and a fluorescent detection method. Primer specificity and efficiency validation. Use of appropriate controls (e.g., no-template control).
Data Analysis Quantification of HAMP mRNA relative to a reference gene using methods like the 2-ΔΔCt method. Selection of validated, stable reference genes (e.g., GAPDH, ACTB) is essential for accurate normalization.

Protein Quantification Methodologies (e.g., ELISA, Mass Spectrometry for this compound Peptides)

Accurate quantification of the this compound peptide in biological fluids like serum and plasma is essential for both research and clinical diagnostics. The two predominant methods for this are enzyme-linked immunosorbent assays (ELISA) and mass spectrometry (MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an immunoassay-based technique that utilizes antibodies to detect and quantify this compound. Commercially available ELISA kits are typically based on either a sandwich or a competitive format. nih.gov

Sandwich ELISA : In this format, a capture antibody pre-coated on a microplate well binds to this compound in the sample. A second, enzyme-conjugated detection antibody then binds to a different epitope on the this compound molecule. The addition of a substrate results in a colorimetric signal that is directly proportional to the amount of this compound present. researchgate.net

Competitive ELISA : Here, this compound in the sample competes with a labeled, known amount of this compound for binding to a limited number of capture antibody sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. thermofisher.com

ELISAs are high-throughput and relatively cost-effective, making them suitable for large-scale clinical studies. nih.govnih.gov However, a potential limitation is the cross-reactivity of some antibodies with this compound propeptides or inactive isoforms, which can lead to an overestimation of the bioactive peptide. youtube.com

Mass Spectrometry (MS)

Mass spectrometry-based methods offer high specificity and accuracy for this compound quantification. These techniques can distinguish the bioactive 25-amino acid this compound (this compound-25) from its inactive, N-terminally truncated isoforms (e.g., this compound-22 and this compound-20). nih.govnih.gov

Various MS approaches are used, including time-of-flight (TOF) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). ashpublications.orgnih.govyoutube.com These methods involve enriching this compound from the sample, ionizing the peptides, and then separating them based on their mass-to-charge ratio. By including a known amount of a stable isotope-labeled this compound as an internal standard, absolute quantification of the endogenous peptide can be achieved. youtube.com MS is considered a reference method for this compound measurement due to its high specificity for the active form of the hormone. ashpublications.orgnih.gov

Table 3: Comparison of ELISA and Mass Spectrometry for this compound Quantification

Feature ELISA Mass Spectrometry (MS)
Principle Immuno-detection with specific antibodies. Separation and detection based on mass-to-charge ratio.
Specificity Can vary; potential cross-reactivity with isoforms. High; specifically quantifies bioactive This compound-25 (B1576460).
Throughput High; suitable for large sample numbers. Lower; more complex sample preparation.
Equipment Standard microplate reader. Specialized mass spectrometer.
Primary Use Large-scale clinical and research screening. Reference method, detailed isoform analysis, research.

Immunoprecipitation and Protein-Protein Interaction Studies

Understanding the molecular mechanisms of this compound action requires identifying and characterizing its binding partners. Immunoprecipitation (IP) and related techniques like co-immunoprecipitation (co-IP) and pull-down assays are fundamental for studying these protein-protein interactions.

The primary and most well-characterized interaction is between this compound and its receptor, the iron exporter ferroportin. ashpublications.orgashpublications.org Co-IP is a powerful method to validate this interaction within a cellular context. In this technique, a cell lysate is incubated with an antibody that specifically targets one of the proteins of interest (e.g., ferroportin). This antibody, along with its bound "bait" protein and any interacting "prey" proteins (like this compound), is then captured using protein A/G-coated beads. After washing away non-specifically bound proteins, the entire complex is eluted and analyzed, typically by Western blotting, to confirm the presence of the interacting partner.

Studies have successfully used co-IP to demonstrate that this compound binding to ferroportin is a crucial step that leads to the internalization and degradation of the transporter. nih.gov Furthermore, these techniques have been instrumental in revealing more complex interactions. For example, co-IP experiments have shown that the binding of Janus kinase 2 (Jak2) to ferroportin is dependent on the presence of this compound, indicating that Jak2 is a key component of the signaling cascade that leads to ferroportin phosphorylation and degradation. nih.gov Co-IP has also been used to show a direct interaction between this compound and transferrin receptor 2 (TFR2). plos.org

Pull-down assays are an in vitro alternative to co-IP. researchgate.net In this method, a purified, tagged "bait" protein (e.g., a GST-tagged this compound) is immobilized on affinity beads. This complex is then incubated with a cell lysate containing potential binding partners. After incubation and washing, bound proteins are eluted and identified, often by mass spectrometry or Western blot. This approach is valuable for confirming direct physical interactions and screening for novel binding partners.

Table 4: Techniques for Studying this compound Protein Interactions

Technique Principle "Bait" Protein "Prey" Protein(s) Key this compound Findings
Co-Immunoprecipitation (Co-IP) An antibody targets a native protein in a cell lysate, pulling down its interaction partners. Endogenous protein (e.g., Ferroportin). Interacting proteins from lysate (e.g., this compound, Jak2). Confirmed in-cell interaction of this compound with ferroportin and TFR2; showed this compound-dependent binding of Jak2 to ferroportin.
Pull-Down Assay A purified, tagged bait protein immobilized on beads captures interacting proteins from a lysate. Purified, tagged protein (e.g., GST-Hepcidin). Interacting proteins from lysate. Validates direct physical interactions and identifies novel binding partners.

Reporter Gene Assays for this compound Promoter Activity

Reporter gene assays are a cornerstone for dissecting the transcriptional regulation of the this compound gene (HAMP). This technique allows researchers to identify crucial regulatory elements within the HAMP promoter and to quantify how its activity is modulated by various signaling pathways and transcription factors.

The fundamental principle involves creating a reporter construct where the HAMP promoter sequence is cloned upstream of a reporter gene, most commonly the gene encoding firefly luciferase. nih.gov This construct is then transfected into a relevant cell line, typically human hepatoma cells like HepG2, which endogenously express this compound.

Once inside the cell, the cellular transcription machinery will bind to the HAMP promoter sequence and drive the expression of the luciferase gene. The activity of the promoter is then quantified by lysing the cells and measuring the light output produced by the luciferase enzyme in the presence of its substrate, luciferin. nih.gov To control for transfection efficiency, a second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is often co-transfected, and the firefly luciferase signal is normalized to the Renilla signal. nih.gov

By creating a series of reporter constructs with deletions or site-specific mutations in the HAMP promoter, researchers can pinpoint specific DNA sequences that are essential for its regulation. ashpublications.org Furthermore, by co-transfecting the reporter construct with expression vectors for specific transcription factors or by treating the cells with signaling molecules (like BMPs or IL-6), scientists can determine which factors directly activate or repress this compound transcription. nih.govashpublications.org These assays have been instrumental in identifying key regulatory elements like the BMP-responsive elements (BMP-REs) and the STAT3 binding site within the this compound promoter. nih.govplos.org

Table 5: Components and Application of this compound Promoter Reporter Assays

Component Description Example in this compound Research
Promoter Construct The regulatory DNA sequence of the HAMP gene. Cloning of the human HAMP promoter (~1.8 kb upstream of the start site).
Reporter Gene A gene whose protein product is easily measured. Firefly luciferase (Photinus pyralis).
Expression Vector A plasmid containing the promoter-reporter cassette. pGL3-Basic or pGL3-Promoter vector.
Host Cell Line A cell line capable of transcribing the promoter. Human hepatoma cells (HepG2, HuH7).
Stimulus/Co-transfection Treatment or plasmid used to modulate promoter activity. Treatment with IL-6 or BMPs; co-transfection with plasmids for USF1, USF2, STAT3, or SMADs.
Readout Measurement of the reporter protein's activity. Luminescence measurement of luciferase activity.

Chromatin Immunoprecipitation (ChIP) Assays for Transcriptional Regulation

Chromatin immunoprecipitation (ChIP) is a powerful technique used to determine whether a specific protein, such as a transcription factor, binds to a particular genomic region, like the this compound promoter, within the natural context of the cell. This method provides direct evidence of protein-DNA interactions in vivo, complementing the functional data obtained from reporter gene assays.

The ChIP procedure begins with cross-linking proteins to DNA in living cells, usually with formaldehyde. This step effectively "freezes" the protein-DNA interactions as they occur in the nucleus. The cells are then lysed, and the chromatin is sheared into smaller fragments, typically by sonication.

Next, an antibody specific to the transcription factor of interest is used to immunoprecipitate the chromatin fragments that are bound by that factor. The antibody-protein-DNA complexes are captured on beads, and non-specific chromatin is washed away. Finally, the cross-links are reversed, and the DNA is purified.

The purified DNA is then analyzed by quantitative PCR (qPCR) using primers that flank a suspected binding site in the this compound promoter. A significant enrichment of the promoter DNA in the immunoprecipitated sample compared to a negative control (e.g., an immunoprecipitation with a non-specific IgG antibody) confirms that the transcription factor binds to that specific region of the this compound promoter in the cell.

ChIP assays have been crucial in confirming the binding of key transcription factors to the HAMP promoter. For example, studies have used ChIP to demonstrate the direct binding of STAT3 to its response element in the promoter following IL-6 stimulation and the binding of SMAD proteins in response to BMP signaling. researchgate.net Similarly, ChIP has confirmed the occupancy of transcription factors like USF1 and USF2 at E-box elements within the this compound promoter, solidifying their role in its transcriptional control. ashpublications.orgashpublications.org

Table 6: Overview of the Chromatin Immunoprecipitation (ChIP) Assay Workflow for this compound Studies

Step Description Purpose
1. Cross-linking Cells (e.g., HepG2) are treated with formaldehyde. To covalently link proteins to the DNA they are bound to.
2. Chromatin Shearing Chromatin is fragmented into smaller pieces (200-1000 bp) by sonication. To allow for precise mapping of binding sites.
3. Immunoprecipitation An antibody specific to a target transcription factor (e.g., STAT3, SMAD4, USF2) is added to the sheared chromatin. To selectively isolate the transcription factor and its bound DNA fragments.
4. DNA Purification The protein-DNA cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes. To isolate the DNA fragments that were bound by the target protein.
5. DNA Analysis The amount of the HAMP promoter sequence in the purified DNA is quantified using qPCR. To determine if the target transcription factor was bound to the this compound promoter.

Structural Biology Approaches to this compound and Ferroportin

The elucidation of the three-dimensional structures of this compound and its receptor, ferroportin, has been crucial for understanding the molecular basis of systemic iron regulation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, molecular dynamics (MD) simulations, and cryogenic electron microscopy (cryo-em) have provided atomic-level insights into this compound's conformation and its interaction with ferroportin.

NMR Spectroscopy and Molecular Dynamics Simulations of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy has been a fundamental tool for determining the solution structure of this compound, revealing key features of this 25-amino acid peptide. Early NMR studies established that this compound adopts a compact, hairpin-like fold stabilized by a complex network of four disulfide bonds. nih.govnih.gov The structure consists of a distorted β-sheet, with an unusual vicinal disulfide bridge at the turn of the hairpin. nih.govresearchgate.net This rigid conformation is essential for its biological activity.

NMR studies have also highlighted the dynamic nature of this compound in solution. At ambient temperatures, the peptide exists in at least two different conformations that interconvert. nih.gov This conformational dynamism was resolved by varying the temperature during NMR experiments, which allowed for the determination of distinct structures at 325 K and 253 K (in supercooled water). nih.gov Furthermore, NMR analysis has been instrumental in revising the disulfide bond connectivity, establishing a pattern of Cys1–Cys8, Cys2–Cys4, Cys3–Cys6, and Cys5–Cys7. nih.gov Other NMR-based investigations have explored the interaction of this compound with metal ions, such as copper and nickel, confirming that the N-terminal region of the peptide, known as the ATCUN motif, is a key binding site. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations complement experimental data from NMR by providing a dynamic view of this compound's behavior and its interactions over time. MD simulations have been used to investigate the structural and mechanical properties of different this compound isoforms (e.g., This compound-20 (B1576446) and this compound-25) and to assess the importance of the disulfide bonds in maintaining the peptide's structural integrity. researchgate.net These computational approaches have also been employed to study how this compound interacts with other molecules. For instance, simulations have shown that certain environmental contaminants can bind to the loop and N-terminal regions of this compound, inducing changes in its secondary structure and hydrophobicity. acs.org In conjunction with structural studies of the this compound-ferroportin complex, MD simulations have helped to characterize the binding of iron ions to ferroportin, demonstrating that the ions spontaneously bind to specific sites within the transporter's central cavity. nih.govescholarship.org

Key Research Findings on this compound Structure from NMR Spectroscopy

FindingTechnique/MethodKey ImplicationReference
Determination of 3D Solution Structure2D ¹H NMR SpectroscopyRevealed a compact, hairpin-like fold with a distorted β-sheet and a vicinal disulfide bond. nih.govresearchgate.net
Conformational DynamicsTemperature-varied NMRThis compound interconverts between two distinct conformations in solution at ambient temperatures. nih.gov
Revised Disulfide ConnectivityNMR and Chemical AnalysisEstablished the correct disulfide bond pattern (Cys1–Cys8, Cys2–Cys4, Cys3–Cys6, Cys5–Cys7). nih.gov
Aggregation PropertiesNMR Diffusion StudiesThis compound-25 tends to aggregate, a property potentially related to its biological activity, with the N-terminus mediating interactions. nih.gov
Metal Ion BindingNMR SpectroscopyConfirmed that the N-terminal ATCUN motif is a primary binding site for copper (II) and nickel (II) ions. mdpi.comresearchgate.net

X-ray Crystallography of this compound-Ferroportin Complexes

While X-ray crystallography is a powerful technique for determining the atomic structure of proteins, obtaining high-quality crystals of membrane proteins like ferroportin, especially in complex with a peptide ligand, presents significant challenges. Consequently, the high-resolution structure of the human this compound-ferroportin complex was determined using cryogenic electron microscopy (cryo-EM), which is better suited for large, flexible membrane protein complexes. nih.govnih.gov

Cryo-EM structures have provided unprecedented insight into the mechanism of this compound-mediated ferroportin inhibition. nih.govbiorxiv.orgbiorxiv.orgscispace.com These studies revealed that this compound binds to ferroportin in an outward-open conformation, inserting into a central cavity between the N- and C-terminal domains of the transporter. nih.govbiorxiv.org In this position, this compound acts as a molecular cork, physically occluding the iron efflux pathway and thereby directly inhibiting iron transport. nih.govbiorxiv.org

The structural data also elucidated the critical role of iron in modulating the interaction. The affinity of this compound for ferroportin increases by approximately 80-fold in the presence of an iron mimetic, suggesting a model where this compound preferentially targets iron-loaded ferroportin molecules for degradation. nih.govbiorxiv.orgbiorxiv.org The cryo-EM maps identified two metal-binding sites within ferroportin, and showed that the carboxy-terminus of this compound directly contacts the divalent metal ion in the C-domain binding site. nih.govnih.gov This iron-dependent binding mechanism ensures that the regulation is most active when systemic iron levels are high. Key residues on both this compound (particularly at the N-terminus) and ferroportin (such as Cysteine-326) have been identified as essential for this interaction. researchgate.netashpublications.org

Structural Details of the this compound-Ferroportin Complex from Cryo-EM Studies

Structural FeatureDescriptionFunctional SignificanceReference
Ferroportin ConformationBinds to ferroportin in an outward-open state.Exposes the binding site in the extracellular-facing central cavity. nih.govbiorxiv.org
Binding MechanismThis compound acts as a "cork," physically blocking the iron efflux channel.Provides a mechanism for acute inhibition of iron transport, independent of ferroportin degradation. nih.govbiorxiv.org
Role of IronThis compound binding affinity is increased ~80-fold in the presence of iron (or a mimetic like cobalt).Suggests this compound preferentially targets iron-exporting ferroportin, linking regulation directly to iron status. nih.govbiorxiv.org
This compound-Metal InteractionThe carboxy-terminus of this compound directly contacts the metal ion in the C-domain of ferroportin.Completes the coordination of the metal ion, stabilizing the complex and enhancing binding affinity. nih.govnih.gov
Key Interacting ResiduesInvolves this compound's N-terminus and ferroportin's extracellular loops, including Cys326.Mutations in these residues can lead to this compound resistance and iron overload disorders. researchgate.netashpublications.org
Data DepositionPDB: 6WBV, EMDB: EMD-21599 (FPN-Co²⁺-Hepcidin complex).Provides public access to the atomic coordinates and electron density maps for further research. nih.gov

Emerging Concepts and Research Directions in Hepcidin Biology

Unraveling Novel Regulators and Feedback Loops in Hepcidin Expression

The transcriptional control of this compound (encoded by the HAMP gene) is intricate and responsive to multiple stimuli, including iron levels, inflammation, and erythropoietic demand. While the bone morphogenetic protein (BMP)/SMAD pathway is a major regulator of iron-dependent this compound induction, and the JAK/STAT pathway mediates inflammatory signals, research is uncovering additional layers of complexity and novel regulators. mdpi.comnih.govfrontiersin.org

Studies have identified members of the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) family of transcriptional regulators, such as upstream stimulatory factor 1 (USF1) and USF2, as potential modulators of this compound expression. ashpublications.org This suggests that these factors may play an auxiliary role in iron homeostasis. Furthermore, investigations into feedback loops have revealed that this compound itself might be involved in a ferroportin/JAK2/STAT3-dependent anti-inflammatory negative feedback loop in macrophages. medcraveonline.comnih.gov In this proposed mechanism, this compound binding to ferroportin on macrophages can lead to the downregulation of inflammatory cytokines like IL-6 and TNFα, potentially mediated by the induction of suppressor of cytokine signaling 3 (SOCS3), a negative regulator of the JAK-STAT pathway. medcraveonline.comnih.gov

Another identified negative regulator of this compound expression is SMAD7, an inhibitory SMAD protein that participates in negative feedback loops for both TGF-β and BMP signaling. ashpublications.org SMAD7 has been shown to be a potent suppressor of this compound in cell-based assays and is co-regulated with this compound in the liver of iron-loaded mice, suggesting its role in a negative feedback mechanism initiated by activating signals. ashpublications.org

Erythroferrone (ERFE), a hormone released by erythroid precursors in response to erythropoietin, is a key suppressor of this compound expression, facilitating iron mobilization for increased red blood cell production. frontiersin.orghaematologica.orgnih.gov Research continues to explore the precise mechanisms by which ERFE attenuates BMP/SMAD signaling to suppress this compound. frontiersin.org

Advanced Understanding of this compound-Ferroportin Axis Dynamics

The interaction between this compound and ferroportin is central to systemic iron homeostasis. This compound binding to ferroportin leads to the phosphorylation, ubiquitination, internalization, and subsequent lysosomal degradation of ferroportin, thereby reducing iron export from cells. nih.govresearchgate.netmdpi.com This dynamic interaction is the primary mechanism by which this compound controls the amount of iron entering the plasma from duodenal enterocytes (dietary absorption) and macrophages (recycled iron). nih.govnih.govnih.gov

Advanced research is providing more detailed insights into the molecular events governing this interaction and its consequences. Studies have utilized cell-based assays and investigative tools, including specific antibodies and fluorescently labeled this compound, to characterize ferroportin expression and the this compound-ferroportin interaction. science.gov This has aided in identifying large and small molecule antagonists capable of inhibiting this compound-mediated ferroportin internalization. science.gov

The understanding of the this compound-ferroportin axis dynamics is crucial for developing therapeutic strategies. For instance, manipulating this axis can help limit intestinal iron absorption and sequester iron in macrophages and hepatocytes to manage iron overload, or conversely, release sequestered iron in conditions of iron restriction. nih.gov

Investigation of this compound's Broader Biological Functions Beyond Systemic Iron Homeostasis

While its role in systemic iron homeostasis is well-established, emerging research suggests that this compound may have broader biological functions. Beyond regulating iron metabolism, this compound has been implicated in inflammation regulation, the hypoxia response, and bone development. biologists.com

Studies using genetic mouse models have provided insights into the local roles of this compound in specific tissues. For example, cardiomyocyte-specific deletion of this compound in mice led to fatal cardiac dysfunction due to cardiomyocyte iron deficiency, despite maintaining normal systemic iron homeostasis. elifesciences.org This finding demonstrates a cell-autonomous role for this compound in cardiac iron homeostasis through the autocrine regulation of cardiomyocyte ferroportin. elifesciences.org Similar local roles are being investigated in other tissues that express both this compound and ferroportin, such as the kidney and the brain. elifesciences.org

This compound has also been found to be produced locally in epithelia, such as the skin and the intestine, where it may control local iron availability and immune functions. institutcochin.fr In inflammatory bowel diseases (IBDs), dendritic cell-derived this compound has been shown to control local iron bioavailability to promote mucosal healing. institutcochin.fr These findings suggest novel paradigms in basic research and potential translational applications in inflammatory disorders. institutcochin.fr

Furthermore, this compound's potential involvement in cancer is being explored, with studies investigating its role in tumor growth and progression, particularly in the context of iron dysregulation in cancer cells. mdpi.comfrontiersin.org

Development of Mechanistic Therapeutic Strategies Targeting this compound Pathways (Preclinical Focus)

Given its central role in iron disorders, the this compound-ferroportin axis is a highly attractive target for therapeutic intervention. nih.govnih.gov Preclinical research is actively focused on developing mechanistic strategies to modulate this compound pathways, aiming to restore iron balance in various conditions. haematologica.orgnih.govnih.govnih.gov

This compound Antagonists (e.g., inhibitors of synthesis, this compound binders, interference with ferroportin interaction)

This compound antagonists are being developed to reduce this compound levels or block its function, primarily for conditions characterized by inappropriately high this compound, such as anemia of inflammation (AI) and iron-refractory iron deficiency anemia (IRIDA). nih.govnih.govhaematologica.org

Strategies include inhibiting this compound synthesis by targeting upstream regulatory pathways like the BMP/SMAD and IL-6/STAT3 pathways. nih.govfrontiersin.orghaematologica.orgscispace.com Small molecule inhibitors of BMP receptor type I kinases, such as dorsomorphin (B1670891) and its derivative LDN-193189, have shown promise in preclinical models by inhibiting this compound induction. frontiersin.orghaematologica.orgscispace.com Neutralizing monoclonal antibodies against IL-6 or its receptor have also been explored to decrease this compound production in inflammatory conditions. haematologica.org

Another approach involves using this compound binders that sequester circulating this compound, preventing it from interacting with ferroportin. Spiegelmers, which are PEGylated aptamers, are being investigated as this compound binders. scispace.com For instance, NOX-H94, a PEGylated Spiegelmer, has shown effectiveness in blocking this compound-induced ferroportin degradation in preclinical models. scispace.com

Interfering with the this compound-ferroportin interaction is another strategy for this compound antagonism. This can involve compounds that prevent this compound binding to ferroportin or inhibit the subsequent internalization and degradation of ferroportin. nih.govhaematologica.org

This compound Agonists (e.g., this compound analogs, TMPRSS6 inhibitors)

This compound agonists aim to increase this compound levels or mimic its activity, primarily for the treatment of iron overload disorders like hereditary hemochromatosis and iron-loading anemias such as β-thalassemia, where this compound levels are inappropriately low. haematologica.orgnih.govnih.govnih.govjwatch.org

Synthetic this compound and this compound analogs, such as minihepcidins, are being developed to directly mimic the action of endogenous this compound. haematologica.orgnih.govjwatch.orgmdpi.com These this compound mimetics induce the degradation of ferroportin and have shown efficacy in reducing iron overload and improving anemia and ineffective erythropoiesis in preclinical models of hemochromatosis and β-thalassemia. nih.govjwatch.orgmdpi.com

Indirect approaches to increase this compound function include inhibiting negative regulators of this compound expression, such as TMPRSS6. nih.govjwatch.orgmdpi.com TMPRSS6, also known as matriptase-2, cleaves the BMP co-receptor hemojuvelin (HJV), thereby attenuating BMP/SMAD signaling and this compound synthesis. mdpi.comfrontiersin.orgresearchgate.net Inhibitors of TMPRSS6, including antisense oligonucleotides or small interfering RNAs, have been shown in preclinical models to increase this compound, decrease iron overload, and improve anemia and ineffective erythropoiesis in conditions like β-thalassemia and hemochromatosis. jwatch.orgresearchgate.net

Strategies Modulating Upstream Regulatory Pathways (e.g., BMP pathway modulators, erythroid factor inhibition)

Modulating the upstream regulatory pathways that control this compound expression represents another avenue for therapeutic intervention. nih.govhaematologica.org

Targeting the BMP signaling pathway, a key regulator of iron-induced this compound expression, is being explored. mdpi.comnih.govresearchgate.netresearchgate.net While BMP pathway inhibitors (discussed in 6.4.1) are used as this compound antagonists, strategies to activate this pathway, particularly through the administration of BMPs like BMP6, could potentially serve as this compound agonists to increase this compound production in iron overload conditions. nih.govscispace.com

Inhibiting erythroid factors that suppress this compound, such as erythroferrone (ERFE), is another promising strategy, particularly for iron-loading anemias with ineffective erythropoiesis where elevated ERFE contributes to this compound suppression. mdpi.com Targeting ERFE aims to restore this compound levels and improve iron distribution. mdpi.com

Modulating inflammatory pathways, especially the IL-6/STAT3 axis, can also influence this compound expression. While anti-cytokine agents are used to reduce inflammation-induced this compound (6.4.1), a deeper understanding of the cross-talk between inflammatory and iron-sensing pathways may reveal novel targets for modulating this compound in various disease states. nih.govhaematologica.orgresearchgate.net

Q & A

Q. What are the primary physiological roles of hepcidin in iron metabolism, and how can researchers experimentally validate these functions?

this compound regulates systemic iron homeostasis by binding to ferroportin, inducing its internalization and degradation, thereby inhibiting iron absorption and release . To validate this:

  • Use in vitro models (e.g., hepatocyte cell lines) to measure ferroportin degradation via immunoblotting after this compound treatment.
  • Employ knockout mice (e.g., Hamp1⁻/⁻) to observe iron overload phenotypes and rescue experiments with this compound administration .

Q. What methodological approaches are recommended for quantifying this compound levels in human serum, and how do their sensitivities compare?

Common methods include ELISA, LC-MS/MS, and immunochemical assays. Key considerations:

  • LC-MS/MS offers high specificity and traceability but requires advanced instrumentation .
  • ELISA is cost-effective but may cross-react with this compound isoforms, necessitating validation with spike-recovery experiments .
  • Harmonize assays using reference materials (e.g., secondary commutable materials) to improve inter-laboratory reproducibility .

Q. How do inflammatory cytokines, such as IL-6, modulate this compound expression, and what experimental designs can isolate this relationship?

IL-6 activates the JAK/STAT3 pathway, directly inducing this compound transcription. Experimental strategies:

  • Treat primary hepatocytes or HepG2 cells with IL-6 and measure this compound mRNA via qPCR .
  • Use IL-6 receptor antagonists (e.g., tocilizumab) in murine models to observe this compound suppression and subsequent iron mobilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-ferritin correlations across clinical studies, particularly in chronic kidney disease (CKD)?

Discrepancies arise from confounding variables (e.g., inflammation, renal function). Solutions:

  • Conduct multivariate regression analysis adjusting for covariates like GFR, albumin, and CRP levels (e.g., β=0.590 for ferritin vs. This compound in CKD) .
  • Stratify cohorts by iron status (e.g., absolute vs. functional iron deficiency) to clarify context-specific relationships .

Q. What are the challenges in designing longitudinal studies to assess this compound as a predictive biomarker for anemia therapy response?

Key considerations:

  • Define endpoints rigorously (e.g., "response" as hemoglobin increase ≥1 g/dL) and censor data post-rescue therapy to avoid bias .
  • Use intention-to-treat (ITT) analysis with sensitivity testing for missing data (e.g., multiple imputation) .
  • Validate findings in independent cohorts to address overfitting in predictive models .

Q. How can batch-to-batch variability in synthetic this compound peptides impact in vitro assays, and what quality controls mitigate this?

Variability arises from differences in peptide purity, salt content, and solubility. Mitigation strategies:

  • Request peptide content analysis and TFA removal (<1%) for cell-based assays .
  • Pre-test each batch using a standardized bioassay (e.g., ferroportin degradation efficiency in THP-1 macrophages) .

Q. What statistical approaches are optimal for analyzing this compound’s nonlinear relationships with clinical parameters like GDF-15 or CRP?

  • Apply log-transformation to skewed variables (e.g., log-GDF-15) to linearize associations .
  • Use spline regression or generalized additive models (GAMs) to capture nonlinear trends in population studies .

Methodological Best Practices

Q. How should researchers report this compound measurements to ensure reproducibility and compliance with journal guidelines?

  • Detail pre-analytical factors: sample collection (fasting status, time of day), storage conditions (-80°C stability), and freeze-thaw cycles .
  • Follow CONSORT or STROBE checklists for clinical studies, specifying assay validation steps and reference materials used .

Q. What are the pitfalls in interpreting this compound’s role in iron-restricted erythropoiesis, and how can mechanistic studies address them?

Confounding by inflammation:

  • Use dual luciferase reporters to dissect this compound regulation by iron (BMP/SMAD) vs. inflammation (IL-6/STAT3) pathways .
  • Employ iron isotopic tracers in animal models to quantify this compound-mediated iron recycling efficiency .

Data Interpretation and Conflict Resolution

Q. How can meta-analyses reconcile divergent findings on this compound’s utility in predicting iron deficiency anemia (IDA) progression?

  • Perform subgroup analyses by population (e.g., pediatric vs. elderly), assay type, and cutoff values .
  • Assess publication bias using funnel plots and trim-and-fill methods .

Q. What experimental evidence supports or refutes this compound’s crosstalk with other iron regulators (e.g., erythroferrone)?

  • Co-culture erythroblasts and hepatocytes to measure this compound suppression via erythroferrone ELISA .
  • Validate findings in erythroferrone knockout mice under phlebotomy-induced erythropoietic stress .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.